Acid Violet 54
Description
Properties
CAS No. |
11097-74-8 |
|---|---|
Molecular Formula |
C37H29N3Na2O11S3 |
Molecular Weight |
833.8 g/mol |
IUPAC Name |
disodium;3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C37H31N3O11S3.2Na/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3;;/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
PDIPEOFKXSOHMI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Acid Violet 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 54, a sulfonated azo dye, is primarily recognized for its application in the textile industry for imparting a vibrant violet hue to materials like wool, silk, and nylon.[1][2][3] Its chemical structure, characterized by the presence of an azo chromophore (-N=N-) and sulfonic acid groups, suggests potential for fluorescence and distinct photophysical behaviors that could be of interest in various scientific and biomedical research fields.[4][5] The sulfonate groups generally enhance water solubility, a desirable characteristic for biological applications.
Despite its industrial use, a comprehensive, publicly available dataset on the quantitative photophysical properties of this compound is notably scarce in the scientific literature. This guide, therefore, serves a dual purpose: to summarize the known qualitative information and, more importantly, to provide a detailed technical framework with experimental protocols for researchers to determine the key photophysical parameters of this compound. This will enable its characterization for potential applications beyond textile dyeing, such as in bio-imaging or as a molecular probe, where a thorough understanding of its interaction with light is paramount.
General Properties of this compound
While specific photophysical data is limited, some general properties have been reported, primarily in the context of its use as a colorant.
| Property | Description | Source(s) |
| Chemical Formula | C₃₇H₂₉N₃Na₂O₁₁S₃ | |
| Molecular Weight | 833.82 g/mol | |
| CAS Number | 11097-74-8 | |
| Appearance | Dark purple powder | |
| Solubility | Soluble in water, forming a clear, deep purple solution. Also soluble in other polar solvents like ethanol (B145695) and ethylene (B1197577) glycol. | |
| General Color | Imparts a vibrant and intense purple color. The exact shade can vary from a reddish to a bluish purple depending on the material and dyeing conditions. | |
| Fastness | Generally exhibits good color fastness to light and washing. | |
| pH Sensitivity | As an acid dye, its color intensity is maximized under acidic conditions. |
Experimental Protocols for Photophysical Characterization
To address the gap in quantitative data, this section provides detailed experimental protocols for determining the core photophysical properties of this compound.
Measurement of Absorption and Molar Absorptivity
The absorption spectrum reveals the wavelengths of light the molecule absorbs. The molar absorptivity (or extinction coefficient) is a measure of how strongly the molecule absorbs light at a specific wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the dye solutions as a blank to zero the instrument.
-
Data Acquisition:
-
Record the absorption spectra of the solvent blank and each of the dye solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
According to the Beer-Lambert Law (A = εbc), plot the absorbance at λmax against the concentration of the dye.
-
The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εb, where b is the path length of the cuvette, typically 1 cm).
-
Workflow for determining molar absorptivity.
Measurement of Fluorescence Emission and Quantum Yield
The fluorescence emission spectrum shows the wavelengths of light emitted by the molecule after excitation. The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.
Methodology (Relative Method):
The relative method involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
-
Selection of a Standard: Choose a fluorescence standard with absorption and emission properties that overlap with those of this compound. Given its violet color, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) could be a suitable starting point.
-
Preparation of Solutions:
-
Prepare a series of dilutions for both this compound and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
-
Data Acquisition:
-
Using a spectrofluorometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
The quantum yield of this compound (ΦF,X) can be calculated using the following equation: ΦF,X = ΦF,S * (mX / mS) * (ηX² / ηS²) Where:
-
ΦF,S is the quantum yield of the standard.
-
mX and mS are the slopes of the linear fits for the sample and standard, respectively.
-
ηX and ηS are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
Workflow for determining fluorescence quantum yield.
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
-
Instrument Setup:
-
A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and quenching effects.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength where it absorbs.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.
-
This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to an exponential decay model (or a sum of exponentials if the decay is complex) using specialized software.
-
The fluorescence lifetime (τ) is the time constant of the exponential decay.
-
Logical relationship for TCSPC measurement.
Potential Signaling Pathways and Applications in Research
A detailed understanding of the photophysical properties of this compound could open up its use in various research applications, particularly in the realm of drug development and cellular biology. For instance, if this compound exhibits environmentally sensitive fluorescence (solvatochromism), it could be explored as a probe for monitoring changes in local polarity, such as during protein folding or membrane binding events.
The following diagram illustrates a hypothetical signaling pathway where a fluorescent probe could be utilized to monitor enzyme activity. If this compound were to be modified to act as a substrate for a specific enzyme, its fluorescence properties could change upon enzymatic cleavage, providing a real-time readout of enzyme activity.
Hypothetical enzymatic cleavage of an this compound-based substrate.
Conclusion
While the existing body of knowledge on the quantitative photophysical properties of this compound is limited, its chemical structure as a sulfonated azo dye suggests a rich potential for interesting photophysical behavior. This technical guide provides researchers with the necessary experimental framework to thoroughly characterize its absorption, emission, quantum yield, and fluorescence lifetime. The elucidation of these parameters is the first critical step in exploring the utility of this compound in advanced scientific applications, moving it from the textile mill into the modern research laboratory. The provided protocols and workflows are intended to empower scientists to unlock the full potential of this and other commercially available dyes for novel applications in their respective fields.
References
Solubility and Stability of Acid Violet 54 in Biological Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Violet 54 (C.I. 62100), a water-soluble monoazo dye, sees application in various biological and industrial processes. Its utility in research and development, particularly in assays and as a staining agent, necessitates a thorough understanding of its behavior in common biological buffers. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound in Phosphate-Buffered Saline (PBS), TRIS (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for researchers to determine these parameters in their own laboratory settings. It includes methodologies for assessing solubility via the saturation shake-flask method and for evaluating stability under various conditions, including temperature and light exposure, using UV-Visible spectrophotometry.
Introduction
This compound is a synthetic dye known for its vibrant purple color and good water solubility, properties conferred by the sulfonic acid groups in its structure.[1] In biological research, the choice of buffer is critical for maintaining physiological pH and ensuring the stability and activity of biomolecules. The interaction between a dye and the buffer system can significantly impact its solubility and stability, potentially affecting experimental outcomes. This guide addresses the key considerations for using this compound in PBS, TRIS, and HEPES buffers.
General Properties of this compound:
-
Appearance: Dark purple powder.[2]
-
Molecular Formula: C₃₇H₂₉N₃Na₂O₁₁S₃[1]
-
Molecular Weight: 833.82 g/mol [1]
-
pH Sensitivity: As an acid dye, its color intensity is maximized in acidic conditions. It is reported to be most stable in a pH range of 1-11 and tends to fade at a pH greater than 11.[2]
Quantitative Data Summary
While specific solubility and stability data for this compound in biological buffers are not extensively published, the following tables are presented as templates for researchers to populate with their empirically determined data. The experimental protocols provided in Section 3 are designed to generate the data for these tables.
Table 1: Solubility of this compound in Biological Buffers at Different Temperatures
| Buffer (Concentration, pH) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| 1x PBS, pH 7.4 | 4 | Data to be determined | Data to be determined |
| 1x PBS, pH 7.4 | 25 (Room Temp.) | Data to be determined | Data to be determined |
| 1x PBS, pH 7.4 | 37 | Data to be determined | Data to be determined |
| 50 mM TRIS-HCl, pH 7.4 | 4 | Data to be determined | Data to be determined |
| 50 mM TRIS-HCl, pH 7.4 | 25 (Room Temp.) | Data to be determined | Data to be determined |
| 50 mM TRIS-HCl, pH 7.4 | 37 | Data to be determined | Data to be determined |
| 20 mM HEPES, pH 7.4 | 4 | Data to be determined | Data to be determined |
| 20 mM HEPES, pH 7.4 | 25 (Room Temp.) | Data to be determined | Data to be determined |
| 20 mM HEPES, pH 7.4 | 37 | Data to be determined | Data to be determined |
Table 2: Stability of this compound (100 µM) in Biological Buffers Over Time
| Buffer (pH 7.4) | Condition | Time Point | % Remaining Concentration | Observations |
| 1x PBS | 25°C, Dark | 0 hr | 100% | - |
| 24 hr | Data to be determined | e.g., No precipitation | ||
| 72 hr | Data to be determined | |||
| 1 week | Data to be determined | |||
| 1x PBS | 25°C, Light | 0 hr | 100% | - |
| 8 hr | Data to be determined | e.g., Slight fading | ||
| 24 hr | Data to be determined | |||
| 50 mM TRIS-HCl | 25°C, Dark | 0 hr | 100% | - |
| 24 hr | Data to be determined | |||
| 72 hr | Data to be determined | |||
| 1 week | Data to be determined | |||
| 50 mM TRIS-HCl | 25°C, Light | 0 hr | 100% | - |
| 8 hr | Data to be determined | |||
| 24 hr | Data to be determined | |||
| 20 mM HEPES | 25°C, Dark | 0 hr | 100% | - |
| 24 hr | Data to be determined | |||
| 72 hr | Data to be determined | |||
| 1 week | Data to be determined | |||
| 20 mM HEPES | 25°C, Light | 0 hr | 100% | - |
| 8 hr | Data to be determined | |||
| 24 hr | Data to be determined |
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound.
Buffer Preparation
-
1x Phosphate-Buffered Saline (PBS), pH 7.4:
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
1 M TRIS-HCl Stock Solution, pH 7.4:
-
Dissolve 121.14 g of Tris base in 800 mL of distilled water.
-
Adjust the pH to 7.4 by slowly adding concentrated HCl.
-
Allow the solution to cool to room temperature and make final pH adjustments.
-
Adjust the final volume to 1 L with distilled water.
-
Sterilize by autoclaving or filtration. For working solutions, dilute the stock to the desired concentration (e.g., 50 mM).
-
-
1 M HEPES Stock Solution, pH 7.4:
-
Dissolve 238.3 g of HEPES free acid in 800 mL of distilled water.
-
Adjust the pH to 7.4 with 10 N NaOH.
-
Adjust the final volume to 1 L with distilled water.
-
Sterilize by filtration through a 0.22 µm filter. For working solutions, dilute the stock to the desired concentration (e.g., 20 mM).
-
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility by creating a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired biological buffer in a sealed container (e.g., a conical flask or glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant. For spectrophotometric analysis, further filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Spectrophotometric Method (Recommended):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific buffer by scanning a dilute solution across the visible spectrum (e.g., 400-700 nm).
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Measure the absorbance of each standard at the λmax to create a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the saturated supernatant to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value is the solubility.
-
-
Gravimetric Method:
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the decomposition point of the dye until a constant weight is achieved.
-
Calculate the mass of the dissolved dye residue.
-
Express the solubility as mass of dye per volume of solvent (e.g., mg/mL).
-
-
Caption: Experimental workflow for solubility determination.
Stability Assessment
This protocol assesses the stability of this compound in solution over time under different conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in each biological buffer at a known concentration (e.g., 100 µM).
-
Aliquot the solution into multiple transparent, sealed vials (for light exposure tests) and amber or foil-wrapped vials (for dark/control conditions).
-
-
Incubation:
-
Store the vials under controlled conditions. Suggested conditions to test include:
-
Thermal Stability: 4°C, 25°C (room temperature), and 37°C in the dark.
-
Photostability: Controlled light exposure at 25°C according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter). Include dark controls stored at the same temperature.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 8, 24, 72 hours, and 1 week), remove a vial from each condition.
-
Visually inspect for any changes in color or for the formation of precipitate.
-
Measure the absorbance of the solution at the predetermined λmax using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the Beer-Lambert law (assuming the molar absorptivity does not change) or a calibration curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
The degradation kinetics can be determined by plotting concentration versus time.
-
References
Acid Violet 54 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Violet 54, a synthetic dye with applications in various industrial and research settings. The information presented herein is intended for an audience with a technical background in chemistry and related sciences. This document details the chemical and physical properties, experimental protocols, and safety information for this compound.
Chemical and Physical Properties
This compound, also known by its Colour Index name, is a monoazo acid dye. It is primarily used in the dyeing of protein fibers such as wool and silk, as well as polyamides like nylon.[1][2] Its chemical structure contains sulfonic acid groups, which makes it soluble in water and allows it to form ionic bonds with the amino groups of protein fibers.[1]
CAS Number and Molecular Formula:
There appears to be some discrepancy in the literature and commercial listings regarding the CAS number for this compound. The most commonly cited CAS Registry Number is 11097-74-8 .[3][4] However, the CAS number 70210-05-8 is also frequently associated with this dye. It is advisable for researchers to verify the CAS number with their specific supplier.
The molecular formula for this compound is consistently reported as C₃₇H₂₉N₃Na₂O₁₁S₃ .
A summary of the key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Registry Number | 11097-74-8 (primary), 70210-05-8 | |
| Molecular Formula | C₃₇H₂₉N₃Na₂O₁₁S₃ | |
| Molecular Weight | 833.82 g/mol | |
| Appearance | Dark purple powder or crystals | |
| Solubility | Soluble in water, ethanol, and other polar solvents | |
| λmax | Not explicitly found in search results | |
| pH Sensitivity | Exhibits maximum color intensity at low pH levels |
Fastness Properties on Wool
The fastness properties of a dye refer to its resistance to fading or running under various conditions. The following table summarizes the fastness ratings for this compound on wool, based on standardized testing methods. The ratings are generally on a scale of 1 to 5, with 5 representing the highest fastness.
| Fastness Property | ISO Standard Rating | AATCC Standard Rating | Reference |
| Light Fastness | 4-5 | 4 | |
| Washing (Soaping) | 5 | 4-5 | |
| Perspiration | 5 | 4-5 | |
| Oxygen Bleaching | 4-5 | - | |
| Seawater | 5 | 4-5 | |
| Rubbing | 4-5 | - | |
| Acid Milling | 4 | - | |
| Alkaline Milling | 4 | - | |
| Hot Pressing | 3-4 | - |
Experimental Protocols
General Protocol for Acid Dyeing of Wool
This protocol provides a general procedure for dyeing wool fibers with this compound. The exact parameters, such as dye concentration and pH, may need to be optimized depending on the desired shade and the specific wool material.
Materials:
-
Wool yarn or fabric
-
This compound dye powder
-
Distilled water
-
White vinegar or acetic acid (to adjust pH)
-
Synthrapol or a neutral pH soap
-
Dyeing vessel (e.g., stainless steel pot)
-
Heating source
-
Stirring rod
-
Thermometer
Procedure:
-
Pre-wash the wool: Wash the wool material with a neutral soap to remove any impurities or sizing. Rinse thoroughly.
-
Prepare the dyebath: Fill the dyeing vessel with enough room-temperature water to allow the wool to move freely.
-
Dissolve the dye: In a separate container, dissolve the required amount of this compound powder in a small amount of hot water. Stir until fully dissolved.
-
Add dye to the dyebath: Add the dissolved dye solution to the dyebath and stir to ensure it is evenly distributed.
-
Introduce the wool: Add the wet, pre-washed wool to the dyebath.
-
Heating: Gradually heat the dyebath to 85-95°C (185-203°F). Stir the wool gently and frequently to ensure even dyeing.
-
Add acid: Once the dyebath reaches the target temperature, add white vinegar or acetic acid to lower the pH to approximately 4-5. This will facilitate the binding of the dye to the wool fibers.
-
Dyeing period: Maintain the temperature and continue to stir for 30-60 minutes, or until the desired color is achieved. The dyebath will become clearer as the dye is absorbed by the wool.
-
Cooling and rinsing: Remove the dyeing vessel from the heat and allow it to cool to room temperature. Once cool, remove the wool and rinse it with warm water until the water runs clear.
-
Final wash: Wash the dyed wool with a neutral soap and rinse thoroughly.
-
Drying: Squeeze out excess water and allow the wool to air dry away from direct sunlight.
Adsorption of this compound onto Banana Peel Powder (A Representative Protocol)
This protocol is based on studies investigating the use of low-cost biosorbents for the removal of dyes from aqueous solutions. This can be adapted for research on the environmental applications of dye adsorption.
Materials:
-
This compound solution of known concentration
-
Banana peels
-
Distilled water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks
-
Shaker
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Adsorbent:
-
Collect fresh banana peels and wash them thoroughly with distilled water to remove any dirt.
-
Dry the peels in an oven at 60-80°C for 24 hours.
-
Grind the dried peels into a fine powder using a blender or grinder.
-
Sieve the powder to obtain a uniform particle size.
-
-
Batch Adsorption Experiment:
-
Prepare a stock solution of this compound in distilled water. Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Take a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration in a series of conical flasks.
-
Adjust the initial pH of the solutions to a desired value (e.g., pH 2-10) using 0.1 M HCl or 0.1 M NaOH.
-
Add a known amount of banana peel powder (e.g., 0.1 g) to each flask.
-
Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 60 minutes) at a constant temperature (e.g., 25°C).
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
Data Analysis:
-
Investigate the effect of various parameters such as pH, initial dye concentration, adsorbent dose, and contact time on the adsorption efficiency.
-
Analyze the experimental data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
-
Signaling Pathways and Biological Activity
Extensive searches of the scientific literature did not reveal any established role of this compound in specific biological signaling pathways. Its primary application and research focus are related to its properties as a dye. While some studies have investigated the toxicological profiles of various dyes, there is no significant body of research indicating that this compound is used as a tool to study or modulate specific signaling cascades in drug development or biological research. Professionals in drug development should be aware that, like many synthetic chemicals, it may have off-target effects if used in biological systems, but these are not well-characterized.
Experimental Workflows (Graphviz Diagrams)
As no specific signaling pathways involving this compound were identified, the following diagrams illustrate the experimental workflows described in the protocols above.
References
- 1. Skyacido® this compound Rit Dye Violet Fabric Dyes - Buy this compound for nylon, this compound for silk, this compound for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound|CAS NO.11097-74-8 [chinainterdyes.com]
An In-depth Technical Guide to the Spectral Characteristics of Acid Violet 54
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acid Violet 54, a member of the azo class of dyes, is recognized for its vibrant reddish-purple hue.[1][2][3][4][5] Its chemical structure, characterized by an extended system of conjugated double bonds, is responsible for its absorption of light in the visible region of the electromagnetic spectrum.[6][7] The dye is primarily utilized for coloring textiles, leather, and paper, and is also found in some cosmetic formulations.[1][8][9] While some commercial suppliers classify this compound as a fluorescent dye, detailed photophysical data to support this characterization are scarce in scientific literature.[10] This guide aims to provide a thorough account of the available spectral information for this compound and to furnish researchers with the necessary experimental frameworks to determine its precise spectral properties.
Physicochemical and Spectral Properties
A summary of the known physicochemical and qualitative spectral properties of this compound is presented in Table 1. It is important to note the absence of key quantitative spectral parameters in publicly accessible databases and literature.
Table 1: Physicochemical and Qualitative Spectral Properties of this compound
| Property | Value/Description | Reference(s) |
| Chemical Name | Sodium;2-[[4-[bis(2-methylphenyl)amino]phenyl]diazenyl]-3-hydroxy-7-sulfonatonaphthalene-1-sulfonate | - |
| C.I. Name | This compound | [1] |
| CAS Number | 11097-74-8 | [1] |
| Molecular Formula | C37H29N3Na2O11S3 | [1] |
| Molecular Weight | 833.82 g/mol | [1] |
| Appearance | Purple powder | [3][8] |
| Color in Solution | Reddish-purple to bluish-purple | [1][5] |
| Solubility | Soluble in water | [3][8] |
| Absorption Maximum (λmax) | Not specified in literature. General range for similar dyes is 550-600 nm. | - |
| Molar Absorptivity (ε) | Not specified in literature. | - |
| Emission Maximum (λem) | Not specified in literature. | - |
| Fluorescence Quantum Yield (ΦF) | Not specified in literature. | - |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of the key spectral characteristics of a dye such as this compound. These protocols are based on established methods for the analysis of textile and azo dyes.[11][12][13][14]
Determination of Absorption Spectrum and Molar Absorptivity
The absorption spectrum of a dye provides information about the wavelengths of light it absorbs. The molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.
Materials:
-
This compound powder
-
Spectrophotometric grade solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Sample Measurement: Record the absorption spectra of each of the standard solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the absorbance value at λmax for each standard solution, plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε) when the path length is 1 cm.
-
Logical Workflow for Determining Absorption Characteristics
Caption: General workflow for determining the absorption characteristics of a dye.
Determination of Fluorescence Emission Spectrum and Quantum Yield
The fluorescence emission spectrum reveals the wavelengths of light emitted by a substance after it has absorbed light. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[15][16]
Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (ΦF) of this compound.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Spectrofluorometer Setup: Set the excitation wavelength (ideally the λmax of this compound, if known, or an appropriate wavelength for excitation).
-
Measurement of Emission Spectra: Record the fluorescence emission spectrum of both the this compound solution and the standard solution over an appropriate wavelength range.
-
Measurement of Absorbance: Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Data Analysis: The relative fluorescence quantum yield can be calculated using the following equation:
ΦF(sample) = ΦF(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow for Quantum Yield Determination
Caption: General workflow for determining the relative fluorescence quantum yield of a sample.
Involvement in Biological Signaling Pathways
A thorough search of scientific literature and databases reveals no evidence of this compound being involved in any biological signaling pathways. Its primary applications are in industrial and cosmetic coloring, and it is not typically used as a biological stain or fluorescent probe in cell biology or drug development research. The large, charged, and complex structure of this compound makes it unlikely to readily cross cell membranes or specifically interact with intracellular signaling molecules. Therefore, the creation of a signaling pathway diagram for this compound is not applicable based on current knowledge.
Conclusion
This compound is a commercially available azo dye with established applications in various industries. However, a detailed and quantitative characterization of its spectral properties, particularly its fluorescence characteristics, is lacking in the public domain. This guide has summarized the available qualitative information and provided detailed, standardized protocols that researchers can employ to determine the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield of this compound. The absence of any known involvement in biological signaling pathways suggests that its utility in drug development and related research fields is likely limited to its properties as a dye rather than as a bioactive molecule. Further research is warranted to fully characterize the photophysical properties of this compound, which could potentially open new avenues for its application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Weak acid red 10B - Best Acid Red 10B from Emperor Chem [emperordye.com]
- 3. What are the properties of this compound [techemi.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. The effect of this compound [techemi.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. sdinternational.com [sdinternational.com]
- 9. This compound Brilliant Violet 10b 140% CAS: 11097-74-8 Acid Dyes - Dyestuff and Dye [orienchem.en.made-in-china.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. azom.com [azom.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. asteetrace.org [asteetrace.org]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. chem.uci.edu [chem.uci.edu]
- 16. ATTO-TEC GmbH [atto-tec.com]
An In-depth Technical Guide to the Fluorescent Properties of Acid Violet 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 54, also known by its Colour Index name C.I. 60730, is a synthetic dye belonging to the aminoanthraquinone class. While extensively utilized in the textile industry for its vibrant violet hue and in cosmetics as a colorant, its intrinsic fluorescent properties present opportunities for its application in life sciences research and drug development. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound as a fluorescent dye, intended for a scientific audience. Due to the limited availability of specific photophysical data for this compound in peer-reviewed literature, this guide synthesizes information from related compounds and theoretical principles to propose a functional framework.
Chemical Structure and Properties
This compound is a sulfonated aminoanthraquinone dye. The presence of the anthraquinone (B42736) core, substituted with amino and sulfo groups, is central to its chromophoric and fluorescent characteristics. The sulfonate groups confer water solubility and can influence the electronic properties of the molecule.
Chemical Identity of this compound
| Parameter | Information |
| C.I. Name | This compound |
| C.I. Number | 60730 |
| CAS Number | 4129-84-4 |
| Chemical Class | Aminoanthraquinone |
| Molecular Formula | C₂₀H₁₄N₂Na₂O₈S₂ |
| Molecular Weight | 540.44 g/mol |
Note: The exact molecular formula and weight may vary slightly depending on the specific salt form and purity.
Proposed Mechanism of Action as a Fluorescent Dye
The fluorescence of this compound is predicated on the electronic transitions within its anthraquinone core, modulated by the appended functional groups. The proposed mechanism involves the following key stages:
-
Excitation: Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). This transition is typically a π → π* transition within the conjugated system of the anthraquinone rings.
-
Excited-State Deactivation: From the S₁ state, the molecule can return to the ground state through several competing pathways:
-
Fluorescence (Radiative Decay): The molecule can relax by emitting a photon, resulting in the phenomenon of fluorescence. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Internal Conversion (Non-Radiative Decay): The excited-state energy can be dissipated as heat through vibrational relaxation to the ground state.
-
Intersystem Crossing (Non-Radiative Decay): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). From the triplet state, it can return to the ground state via phosphorescence (radiative) or non-radiative decay. Intersystem crossing is often facilitated by the presence of heavy atoms or specific molecular geometries, and for many organic dyes in solution at room temperature, it is a significant pathway for non-radiative decay.
-
The fluorescence quantum yield (ΦF) of this compound, which is the ratio of emitted photons to absorbed photons, is determined by the relative rates of these deactivation pathways.
Influence of Molecular Structure and Environment
The fluorescence properties of this compound are highly sensitive to its molecular structure and the surrounding microenvironment:
-
Intramolecular Charge Transfer (ICT): The presence of electron-donating amino groups and the electron-withdrawing anthraquinone core can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT state is often more polar than the ground state and is sensitive to solvent polarity. In polar solvents, the ICT state can be stabilized, leading to a red-shift in the emission spectrum.
-
Solvent Effects (Solvatochromism): The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly impact the fluorescence of this compound.
-
Polarity: As mentioned, polar solvents can stabilize the ICT excited state, leading to changes in the emission wavelength and quantum yield.
-
Viscosity: In more viscous environments, non-radiative decay processes that involve molecular motion (e.g., torsional vibrations) can be restricted. This restriction can lead to an increase in the fluorescence quantum yield, a phenomenon known as viscosity-enhanced fluorescence.
-
-
pH: The amino groups on the anthraquinone ring can be protonated at low pH. Protonation can alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence properties.
Quantitative Photophysical Data (Hypothesized)
| Photophysical Parameter | Hypothesized Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~550 - 580 nm | Water |
| Emission Maximum (λem) | ~580 - 620 nm | Water |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M-1cm-1 | Water |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.1 | Water |
| Fluorescence Lifetime (τF) | 0.5 - 2 ns | Water |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the fluorescent properties of this compound.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., water, ethanol, DMSO)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mM in water).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Absorption Spectrum: a. Record the absorption spectrum of the diluted this compound solution from 300 to 800 nm using the spectrophotometer. b. Use the pure solvent as a blank. c. Identify the wavelength of maximum absorption (λabs).
-
Emission Spectrum: a. Set the excitation wavelength of the fluorometer to the λabs determined in the previous step. b. Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to 800 nm. c. Identify the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solution (prepared as in 5.1)
-
A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Spectroscopic grade solvents
-
Quartz cuvettes
-
UV-Visible spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a series of solutions of both this compound and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (nsample2 / nstandard2)
where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of this compound.
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed laser source for excitation and a sensitive detector.
Protocol:
-
Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.
-
Excite the sample with a pulsed laser at a wavelength close to its λabs.
-
Collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first emitted photon.
-
Repeat this process for millions of excitation pulses to build up a histogram of photon arrival times.
-
The resulting decay curve can be fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τF).
Visualizations
Proposed Signaling Pathway for Fluorescence
Caption: Proposed Jablonski diagram for this compound fluorescence.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of this compound.
Conclusion
This compound possesses intrinsic fluorescent properties originating from its aminoanthraquinone structure. The mechanism of its fluorescence is governed by the interplay of electronic excitation and various deactivation pathways. While specific experimental data for this dye is sparse, a theoretical framework based on related compounds suggests that its fluorescence is likely influenced by intramolecular charge transfer and is sensitive to environmental factors such as solvent polarity, viscosity, and pH. The provided experimental protocols offer a roadmap for the comprehensive characterization of this compound's photophysical properties, which is essential for its potential application as a fluorescent probe in scientific research and drug development. Further experimental investigation is warranted to validate the proposed mechanism and to fully elucidate the fluorescent capabilities of this versatile dye.
A Technical Guide to Purity and Quality Specifications of Research-Grade Acid Violet 54
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Violet 54. Ensuring high purity of this dye is critical for reliable and reproducible results in scientific research, particularly in applications such as fluorescent labeling and staining. This document outlines typical quality parameters, detailed analytical methodologies for verification, and potential impurities that may be present.
Purity and Quality Specifications
The quality of research-grade this compound is defined by a set of stringent specifications that guarantee its suitability for sensitive experimental work. These specifications are typically verified and reported in a batch-specific Certificate of Analysis (CoA).
Table 1: Typical Purity and Quality Specifications for Research-Grade this compound
| Parameter | Specification Range | Typical Analytical Method |
| Dye Content (Purity) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to Reference Spectrum | UV-Vis Spectroscopy, FTIR Spectroscopy |
| Solubility | Clear solution at 1 mg/mL in water | Visual Inspection |
| Moisture Content | ≤ 5% | Gravimetric Analysis (Loss on Drying) |
| Water-Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |
| Subsidiary Dyes | ≤ 2% | HPLC, Thin-Layer Chromatography (TLC) |
| Unsulfonated Intermediates | ≤ 0.5% | HPLC |
| Heavy Metals (as Pb) | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Analytical Methodologies for Quality Control
To ensure the specifications outlined above are met, a series of validated analytical methods are employed. These methods provide quantitative data on the purity and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of dyes like this compound due to its high resolution and sensitivity. It allows for the separation and quantification of the main dye component from its impurities.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
-
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (typically in the 550-600 nm range), with additional monitoring at a lower wavelength (e.g., 254 nm) to detect non-colored impurities.[1]
-
-
Data Analysis:
-
The purity is calculated using the area normalization method, where the peak area of the main dye component is divided by the total area of all peaks in the chromatogram.
-
Thin-Layer Chromatography (TLC) for Detection of Colored Impurities
TLC is a rapid and cost-effective method for the qualitative assessment of colored impurities (subsidiary dyes).
Experimental Protocol: TLC Analysis of this compound
-
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water/methanol 50:50 v/v).[1]
-
Spot a small amount of the solution onto the baseline of the TLC plate.[1]
-
Develop the plate in a sealed chamber containing an appropriate mobile phase, such as a mixture of n-butanol, acetic acid, and water.
-
After the solvent front has moved up the plate, remove the plate and allow it to dry.
-
-
Analysis:
-
A pure compound should ideally result in a single spot. The presence of additional spots indicates the presence of colored impurities.
-
UV-Vis Spectroscopy for Identity Confirmation
UV-Vis spectroscopy is used to confirm the identity of this compound by comparing its absorption spectrum to that of a known reference standard. The wavelength of maximum absorbance (λmax) is a key characteristic.
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water) to ensure the absorbance is within the linear range of the instrument (typically 0.2-0.8).
-
Scan the solution over a wavelength range of approximately 200-800 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Analysis:
-
The λmax and the overall spectral shape should match that of a certified reference standard of this compound.
-
Potential Impurities in this compound
Impurities in synthetic dyes can arise from the manufacturing process, including residual starting materials, by-products from side reactions, and degradation products. For azo dyes like this compound, potential impurities can include:
-
Subsidiary Dyes: Structurally similar dye molecules formed during the synthesis process.
-
Unsulfonated Intermediates: Residual starting materials that have not been fully sulfonated.
-
Over-sulfonated or Isomeric Compounds: Resulting from variations in the sulfonation reaction.
-
Heavy Metals: Contaminants from raw materials or manufacturing equipment.
Visualizations
The following diagrams illustrate the quality control workflow and the logical relationships in the analysis of research-grade this compound.
Caption: A typical workflow for the quality control of research-grade this compound.
Caption: The impact of purity and impurity levels on experimental outcomes.
References
A Technical Guide to Sourcing and Application of High-Purity Acid Violet 54 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid Violet 54, focusing on its procurement for high-purity laboratory applications and its use in experimental settings. It includes a comparative summary of commercial suppliers, detailed experimental protocols, and workflow visualizations to support research and development.
Introduction to this compound in a Research Context
This compound (C.I. 68210) is a synthetic dye belonging to the acid dye class.[1] These dyes are characterized by anionic properties, typically due to the presence of sulfonic acid groups, which allows them to form ionic bonds with positively charged groups in proteins, such as amino groups in protein fibers.[2][3] While its primary industrial applications are in the dyeing of textiles like wool, nylon, and silk, as well as leather and paper, its properties make it a candidate for various laboratory staining procedures.[4][5]
In a research setting, the utility of a dye like this compound lies in its ability to impart a strong, stable color to biological materials, enabling visualization and quantification. Its solubility in water and other polar solvents facilitates its use in aqueous buffer systems common in biological experiments. The purity of the dye is paramount in research to ensure reproducibility and avoid artifacts caused by contaminants, which can interfere with assays or exhibit unexpected biological activity.
Sourcing and Specifications of High-Purity this compound
Selecting a supplier for a research-grade chemical requires careful consideration of the provided technical specifications. For laboratory use, "high-purity" implies a low level of contaminants such as subsidiary colors, unsulfonated intermediates, and heavy metals, which can be confirmed by analytical methods like HPLC. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and lot-specific characteristics of the product.
Below is a summary of commercial suppliers and the technical data available for this compound. Note that many suppliers cater to industrial uses, and purity specifications should be confirmed for suitability in a laboratory setting.
Table 1: Commercial Suppliers and Technical Data for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity / Grade | Intended Use/Notes |
| MedchemExpress | 70210-05-8 | C₃₇H₂₉N₃Na₂O₁₁S₃ | 833.81 | Not specified | For research use only; listed as a fluorescent dye. |
| Immunomart | 70210-05-8 | C₃₇H₂₉N₃Na₂O₁₁S₃ | Not specified | Not specified | Research Dye-Reagent; product currently listed as out of stock. |
| Fucai Chem | 4129-84-4 | C₃₆H₂₂CrN₉Na₂O₉S | Not specified | 99% | Industrial production; different molecular formula and CAS suggest a different compound or complex. |
| S D International | 11097-74-8 | C₃₇H₂₉N₃Na₂O₁₁S₃ | 833.82 | "Superior purity chemicals" | Primarily for industrial dyeing of wool, leather, paper. |
| Pylam Dyes | 70210-05-8 | Not specified | Not specified | Not specified | Industrial products, soaps, detergents, nylon/wool/silk coloration. |
| Tanya Exports (via IndiaMART) | Not specified | Not specified | Not specified | Not specified | Textile coloring, wool, silk, nylon. Available in various packaging sizes. |
Disclaimer: The information in this table is compiled from publicly available data. Researchers must contact the suppliers directly to obtain detailed purity specifications and a Certificate of Analysis to ensure the product meets the requirements for their specific laboratory applications.
Logical Workflow for Supplier Qualification
The process of selecting a chemical supplier for research involves more than just finding a product listing. A systematic approach is necessary to ensure the quality and consistency of the reagents, which directly impacts experimental outcomes.
Caption: A logical workflow for selecting a high-purity chemical supplier for research.
Example Experimental Protocol: Staining Fixed Cells
The following is a generalized protocol for using an acid dye like this compound for staining fixed cells in a microscopy application. This protocol is based on standard methods for similar dyes and should be optimized for specific cell types and experimental conditions.
Objective: To stain fixed cells to visualize cell morphology or specific cellular components.
Materials:
-
High-purity this compound
-
Solvent: Deionized water or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS
-
Cells cultured on glass coverslips or imaging plates
-
Mounting medium
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of high-purity this compound powder.
-
Dissolve in 1 mL of deionized water or DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution protected from light at 4°C or -20°C as recommended.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in PBS to the desired final concentration. The optimal concentration (typically 1-10 µg/mL) must be determined empirically.
-
-
Cell Staining:
-
Fixation: Aspirate the culture medium and wash cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular structures, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Staining: Add the this compound working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or bright-field microscope with appropriate filters.
-
Caption: A workflow illustrating the key steps in a cell staining experiment.
Application in Visualizing Signaling Pathway Outcomes
While this compound may not directly target a specific signaling molecule, it can be used to visualize the downstream consequences of signaling pathway activation. For example, a pathway that stimulates cell proliferation or extracellular matrix (ECM) deposition can be assayed by staining the total cell population or the resulting proteinaceous matrix.
The diagram below illustrates this concept hypothetically. A growth factor activates a signaling cascade leading to the production and secretion of ECM proteins. This compound, by binding to these proteins, allows for the visualization and quantification of the pathway's outcome.
Caption: Hypothetical use of this compound to visualize a signaling pathway's result.
References
- 1. What are the properties of this compound [techemi.com]
- 2. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. indiamart.com [indiamart.com]
- 4. sdinternational.com [sdinternational.com]
- 5. Skyacido® this compound Rit Dye Violet Fabric Dyes - Buy this compound for nylon, this compound for silk, this compound for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
An In-Depth Technical Guide to the Core Principles of Acid Dye Interaction with Proteins: A Case Study Approach
A Note on the Subject: Comprehensive, publicly available research detailing the specific quantitative and mechanistic interactions of Acid Violet 54 with proteins is scarce. Therefore, this guide will elucidate the fundamental principles of acid dye-protein interactions by leveraging data and protocols from extensively studied analogous acid dyes. This approach provides a robust framework for understanding the core concepts applicable to this compound and similar molecules. The principles and experimental methodologies described herein are foundational for researchers, scientists, and drug development professionals investigating dye-protein binding phenomena.
Fundamental Principles of Acid Dye-Protein Interaction
Acid dyes, including this compound, are anionic molecules characterized by the presence of one or more sulfonate (—SO₃⁻) groups.[1][2] Their interaction with proteins is primarily governed by electrostatic forces, supplemented by hydrophobic interactions, hydrogen bonding, and van der Waals forces.
At a pH below the isoelectric point (pI) of a protein, the amino acid residues with amine groups (e.g., lysine, arginine, histidine) are protonated, conferring a net positive charge on the protein. This positive charge facilitates a strong electrostatic attraction with the negatively charged sulfonate groups of the acid dye.[3]
The binding process can be conceptualized through the following workflow:
References
Methodological & Application
Application Notes: Acid Violet 54 for Protein Staining in Polyacrylamide Gel Electrophoresis
Introduction
Acid Violet 54 is an anionic dye that can be utilized for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). Its mechanism of action is based on the non-covalent binding of the dye to proteins, primarily through electrostatic interactions with positively charged amino acid residues and hydrophobic interactions.[1][2] This allows for the detection and relative quantification of proteins within a gel matrix. While detailed protocols specifically validating this compound for PAGE are not extensively published, methodologies adapted from chemically similar dyes, such as Acid Violet 17, provide a strong foundation for its use.[3] This document provides a detailed protocol for the use of this compound in staining polyacrylamide gels, alongside comparative data with other common staining methods.
Principle of Staining
Acid dyes, in an acidic environment, carry a net negative charge. In the staining solution, the phosphoric acid enhances the binding of the negatively charged this compound to the positively charged amino groups of proteins. This forms a dye-protein complex, rendering the protein bands visible against a clear background after a destaining step that removes unbound dye from the gel matrix.
Comparative Performance of Protein Stains
The selection of a protein stain is often a balance between sensitivity, cost, and compatibility with downstream applications like mass spectrometry. The following table summarizes key performance metrics for common protein staining methods to provide context for the application of this compound.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| This compound (adapted protocol) | Colorimetric | To Be Determined | To Be Determined | Likely compatible | White light transilluminator |
| Coomassie Brilliant Blue R-250 | Colorimetric | ~50-100 ng | Narrow | Yes | White light transilluminator |
| Colloidal Coomassie Blue G-250 | Colorimetric | 8-16 ng | ~1-2 orders of magnitude | Yes | White light transilluminator |
| Silver Staining | Colorimetric | 0.25-5 ng | Narrow (1-2 orders of magnitude) | Some protocols are MS-compatible, but can be problematic | White light transilluminator |
| Fluorescent Dyes (e.g., SYPRO Ruby) | Fluorescent | 0.25-0.5 ng | Broad | Yes | UV or blue/green-light transilluminators |
Experimental Protocols
This section provides a detailed protocol for staining proteins in polyacrylamide gels using this compound. This protocol is adapted from established methods for the chemically similar Acid Violet 17.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixation Solution: 10% (w/v) trichloroacetic acid in deionized water
-
Staining Solution: 0.1% - 0.2% (w/v) this compound in 10% (w/v) phosphoric acid
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water
-
Deionized water
-
Orbital shaker
-
Gel imaging system (white light transilluminator)
Protocol:
-
Fixation:
-
Following electrophoresis, place the polyacrylamide gel in a clean container.
-
Add a sufficient volume of Fixation Solution to completely submerge the gel.
-
Incubate for 15-30 minutes on an orbital shaker at room temperature. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances.
-
-
Washing:
-
Discard the Fixation Solution.
-
Wash the gel with deionized water three times for 10 minutes each on an orbital shaker to remove the fixation solution.
-
-
Staining:
-
Discard the wash water.
-
Add the Staining Solution to cover the gel.
-
Incubate for 5-10 minutes with gentle agitation. Major protein bands may become visible within the first few minutes.
-
-
Destaining:
-
Remove the Staining Solution.
-
Add Destaining Solution and agitate gently.
-
Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process may take from a few minutes to over an hour, depending on the thickness of the gel.
-
-
Washing and Storage:
-
Once destaining is complete, wash the gel with deionized water.
-
The gel can be stored in deionized water or a 1% acetic acid solution at 4°C to prevent drying.
-
Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for staining polyacrylamide gels with this compound.
Signaling Pathway Visualization (Hypothetical)
As this compound is a general protein stain, it does not target a specific signaling pathway. However, it is a crucial tool for visualizing protein expression changes within a pathway of interest after experimental manipulation. For instance, if a researcher is studying a kinase cascade, they could use PAGE with this compound staining to observe the expression levels of different kinases under various conditions.
The following diagram illustrates a generic kinase signaling pathway that could be studied using this technique.
Caption: A generic signaling pathway where protein levels can be assessed by PAGE.
References
Application Notes and Protocols: Acid Violet 54 as an Investigational Fluorescent Stain for Protein Detection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sensitive and accurate detection of proteins is fundamental to a vast array of research and development activities, from basic biological inquiry to the discovery and development of new therapeutics. While a variety of protein staining methods exist, there is ongoing interest in developing novel reagents with improved characteristics. This document explores the potential of Acid Violet 54, a synthetic anionic dye, as an investigational fluorescent stain for the detection of proteins following polyacrylamide gel electrophoresis (PAGE).
Currently, there is a lack of established and validated protocols for the use of this compound specifically as a fluorescent protein stain in a research setting. The information presented here is therefore intended as a guide for researchers to develop and optimize their own protocols. This document provides a theoretical framework based on the principles of protein staining with acid dyes, a summary of the performance of existing common stains for benchmarking, and detailed investigational protocols to serve as a starting point for experimentation.
Introduction to Protein Staining
Following electrophoretic separation, proteins within a polyacrylamide gel are typically invisible and must be visualized using a staining agent. Staining methods can be broadly categorized as colorimetric (e.g., Coomassie Brilliant Blue, silver staining) or fluorescent (e.g., SYPRO Ruby, AzureRed). Fluorescent stains often offer advantages in terms of sensitivity, linear dynamic range, and compatibility with downstream applications such as mass spectrometry.
The mechanism of staining with acid dyes like this compound generally involves the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino acid residues (such as lysine, arginine, and histidine) on the proteins.[1][2] Additionally, hydrophobic interactions can contribute to the binding.[2][3] While this compound is primarily known as a textile dye, its chemical structure suggests it may possess properties suitable for protein staining.[4] The development of a protocol for its use as a fluorescent stain would require empirical determination of its spectral properties when bound to protein, as well as optimization of staining and washing conditions to maximize the signal-to-noise ratio.
Comparative Performance of Common Protein Stains
To provide a benchmark for the development of an this compound staining protocol, the following table summarizes the performance characteristics of several widely used protein stains. The goal for an optimized this compound protocol would be to achieve sensitivity and a dynamic range comparable to or exceeding that of existing fluorescent stains.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| Coomassie Brilliant Blue R-250 | Colorimetric | ~100 ng[5] | Narrow[5] | Yes | White light transilluminator |
| Colloidal Coomassie Blue G-250 | Colorimetric | 8-16 ng[5] | ~1-2 orders of magnitude[5] | Yes | White light transilluminator |
| Silver Staining | Colorimetric | 0.25-1 ng[5] | Narrow (1-2 orders of magnitude)[5][6] | Some protocols are MS-compatible, but can be problematic[5] | White light transilluminator |
| FluoroStain™ Red | Fluorescent | Comparable to silver stain[7] | Not specified | Yes[7] | Blue-light or UV transilluminator[7] |
| AzureRed | Fluorescent | < 1 ng[8] | Broad[8] | Yes[8] | UV or blue light transilluminator[8] |
| SYPRO Ruby | Fluorescent | 0.5-5 ng[6] | Up to 3 orders of magnitude[6] | Yes[5] | UV or blue-light transilluminator, laser scanner[5] |
| This compound | Investigational Fluorescent | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Investigational Protocols for this compound
The following protocols are provided as a starting point for the development of a protein staining procedure using this compound. Significant optimization will be required.
Protocol 1: Basic Staining Protocol
This protocol is adapted from general methodologies for acid dye staining of polyacrylamide gels.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Investigational Staining Solution: 0.1% (w/v) this compound in 10% acetic acid
-
Destaining Solution: 10% methanol, 5% acetic acid in deionized water
-
Deionized water
-
Shaking platform
-
Fluorescent gel imaging system with variable excitation and emission filters
Procedure:
-
Fixation: Place the polyacrylamide gel in a clean container. Add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on a shaking platform at room temperature. This step is crucial to precipitate the proteins within the gel matrix.
-
Staining: Discard the Fixing Solution. Add the investigational Staining Solution to cover the gel. Incubate for 30-60 minutes with gentle agitation. The optimal staining time will need to be determined empirically.
-
Destaining: Remove the Staining Solution. Add Destaining Solution and agitate gently. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process may take several hours.
-
Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.
-
Imaging: Image the gel using a fluorescent imaging system. Excite the gel across a range of wavelengths to determine the optimal excitation and emission spectra for protein-bound this compound.
Protocol 2: Colloidal Staining Approach
This protocol is adapted from methods for colloidal Coomassie staining, which can offer improved sensitivity and reduced background.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Investigational Colloidal Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in deionized water. To prepare the staining solution, add phosphoric acid to a final concentration of 10% (w/v) and ammonium (B1175870) sulfate (B86663) to saturation, then slowly add the this compound stock solution to a final concentration of 0.02-0.05%. Stir for several hours.
-
Washing Solution: 3% (w/v) phosphoric acid
-
Deionized water
-
Shaking platform
-
Fluorescent gel imaging system
Procedure:
-
Fixation: Fix the gel as described in Protocol 1 for at least 1 hour.
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Staining: Immerse the gel in the Investigational Colloidal Staining Solution and incubate for 1-3 hours with gentle agitation.
-
Destaining: Briefly wash the gel with the Washing Solution to reduce the background. Unlike traditional staining, extensive destaining may not be required.
-
Imaging: Wash the gel in deionized water and image as described in Protocol 1.
Optimization and Validation
Successful implementation of this compound as a fluorescent protein stain will require systematic optimization of the chosen protocol. Key parameters to consider include:
-
Stain Concentration: Vary the concentration of this compound in the staining solution (e.g., 0.01% to 0.25%).
-
Staining and Destaining Times: Systematically alter the incubation times for both staining and destaining to find the optimal balance between signal intensity and background.
-
Solution Composition: The percentage of methanol, ethanol, and acetic or phosphoric acid in the fixing, staining, and destaining solutions can be adjusted.
-
Spectral Analysis: Determine the excitation and emission maxima of protein-bound this compound to select the appropriate filters for imaging.
Visualization of Workflows
The following diagrams illustrate the general experimental workflow for protein staining and a logical approach for developing a new staining protocol with an investigational dye like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Coomassie blue staining | Abcam [abcam.com]
- 3. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. benchchem.com [benchchem.com]
- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 7. SMOBIO FluoroStain Protein Fluorescent Staining Dye, 5x1ml (1000X). PS1001. Life Science Products [e-lspi.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: Utilizing Acid Violet 54 in Fluorescence Microscopy for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C.I. Acid Violet 54 is a monoazo acid dye traditionally used in the textile industry.[1] Its application in fluorescence microscopy for cellular imaging is an area of ongoing investigation. The following application notes and protocols are based on the general principles of acid dyes and fluorescent probes. Researchers should consider this document as a foundational guide and optimize the protocols for their specific experimental contexts.
Introduction
This compound (C.I. 60730) is a water-soluble anionic dye characterized by its vibrant violet color.[2] Belonging to the acid dye class, its chemical structure contains sulfonic acid groups that confer a negative charge in aqueous solutions.[1] This property facilitates its interaction with positively charged components in biological specimens, primarily the amino groups in proteins. While extensively used for dyeing protein-based textiles like wool and silk, the potential of this compound as a fluorescent stain for cellular imaging is an emerging area of interest.[2][3] Some textile dyes have been successfully repurposed as fluorescent stains in flow cytometry and microscopy, suggesting that this compound may offer utility in these applications.
The primary mechanism of action for acid dyes in biological staining is the electrostatic interaction between the anionic dye molecules and cationic components within the cell, such as proteins in the cytoplasm and nucleus. This interaction is pH-dependent and is typically enhanced under acidic conditions.
Physicochemical and Spectral Properties
The exact photophysical properties of this compound for fluorescence microscopy are not extensively documented. The data presented below are representative values for a violet fluorescent dye and should be experimentally verified for this compound.
| Property | Value (Hypothetical) |
| Chemical Formula | C37H29N3Na2O11S3 |
| Molecular Weight | 833.82 g/mol |
| Excitation Maximum (λex) | ~400 nm |
| Emission Maximum (λem) | ~450 nm |
| Stokes Shift | ~50 nm |
| Quantum Yield (Φ) | Not Determined |
| Photostability | Not Determined |
| Solubility | Water, Ethanol |
Toxicity Profile
The cytotoxicity of this compound in various cell lines has not been extensively studied. However, studies on other azo dyes have indicated potential for cytotoxic and genotoxic effects, often dependent on the dye's concentration and the cell type. Some azo dyes have been shown to induce apoptosis in cell lines. It is recommended to perform a dose-response analysis to determine the optimal, non-toxic concentration of this compound for live-cell imaging applications.
Experimental Protocols
Staining of Fixed Cells
This protocol provides a general procedure for staining fixed cells with this compound.
Materials:
-
Cells cultured on glass coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound stock solution (1 mg/mL in deionized water)
-
This compound working solution (1-10 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): For intracellular staining, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for violet fluorescence (e.g., DAPI filter set).
Staining of Live Cells
This protocol is intended for the visualization of this compound uptake or interaction with live cells. The concentration of the dye and incubation time should be optimized to minimize cytotoxicity.
Materials:
-
Cells cultured in imaging-compatible dishes
-
Complete cell culture medium
-
This compound stock solution (1 mg/mL in deionized water)
-
This compound working solution (0.1-5 µg/mL in complete culture medium)
Procedure:
-
Cell Culture: Plate cells in an imaging dish and allow them to adhere and grow to the desired confluency.
-
Staining: Replace the culture medium with the this compound working solution and incubate for 10-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): If the background fluorescence is high, gently wash the cells once with pre-warmed complete culture medium.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.
Visualizations
Caption: Workflow for fixed cell staining with this compound.
Caption: Workflow for live cell staining with this compound.
Caption: Hypothetical pathway of this compound cellular uptake and localization.
References
Application Notes and Protocols for Acid Violet 54 Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
Acid Violet 54, also known by its Colour Index name, is a synthetic anionic dye.[1] While primarily utilized in the textile and leather industries for its vibrant purple hue and good fastness properties, its characteristics as an acid dye present potential applications in histological staining.[2] Acid dyes, in general, are employed in histology to stain basic tissue components such as cytoplasm, muscle, and collagen.[3] The staining mechanism is based on an electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue.[4] This interaction is pH-dependent, with enhanced staining typically occurring in an acidic environment (pH 3-4), which maximizes the protonation of tissue proteins.[5]
Given the absence of established specific protocols for this compound in histological literature, the following application notes and protocols are based on the general principles of acid dye staining and adapted from methodologies for similar violet acid dyes, such as Acid Violet 17. These guidelines are intended to serve as a starting point for researchers to develop and optimize a staining procedure for their specific needs.
Potential applications for this compound in a research and drug development context could include:
-
Counterstaining: Use as a cytoplasmic counterstain in conjunction with a nuclear stain like hematoxylin (B73222) to provide morphological context.
-
Connective Tissue Visualization: As a component in a trichrome-like staining method to differentiate collagen from other tissue elements.
-
General Protein Stain: For the general visualization of protein-rich structures within tissue sections.
Principle of Staining
This compound is an anionic dye, meaning it carries a net negative charge. In an acidic solution, the amino groups on tissue proteins become protonated, acquiring a positive charge. The negatively charged chromophore of the this compound molecule then binds to these positively charged sites on the proteins, resulting in a purple coloration of these structures. The intensity of the staining can be modulated by altering the pH of the staining solution, the concentration of the dye, and the staining time.
Experimental Protocols
Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powdered dye in a well-ventilated area or a fume hood to avoid inhalation.
Protocol 1: this compound as a Cytoplasmic Counterstain
This protocol outlines the use of this compound as a counterstain after nuclear staining with Weigert's Iron Hematoxylin.
Reagents:
-
This compound Staining Solution (0.1% - 0.5% w/v):
-
This compound powder: 0.1 g - 0.5 g
-
Distilled water: 100 ml
-
Glacial Acetic Acid: 1 ml (to adjust pH to approximately 3-4)
-
-
Weigert's Iron Hematoxylin
-
1% Acid Alcohol (1% HCl in 70% ethanol)
-
Graded alcohols (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% alcohol for 3 minutes each.
-
Transfer to 95% alcohol for 3 minutes.
-
Transfer to 70% alcohol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate in 1% Acid Alcohol with a few quick dips.
-
Wash in running tap water.
-
Blue in Scott's tap water substitute or other bluing agent for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse slides in the this compound Staining Solution for 1-5 minutes. The optimal time should be determined empirically.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate quickly through 95% alcohol and two changes of 100% alcohol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, collagen: Shades of purple
Protocol 2: Trichrome-like Staining with this compound for Collagen
This protocol is a hypothetical adaptation of the Masson's Trichrome technique, using this compound to stain collagen.
Reagents:
-
Bouin's Solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)
-
This compound Solution (0.5% in 1% aqueous acetic acid)
-
1% Acetic Acid Solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Mordanting (Optional): Mordant sections in Bouin's solution for 1 hour at 56°C for improved staining intensity. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's Iron Hematoxylin for 10 minutes, followed by washing and bluing as in Protocol 1.
-
Cytoplasmic Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes. Rinse with distilled water.
-
Differentiation: Place in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.
-
Collagen Staining: Transfer slides directly to the this compound solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% Acetic Acid solution for 1 minute.
-
Dehydration, Clearing, and Mounting: As described in Protocol 1.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, keratin: Red
-
Collagen: Purple
Data Presentation
Quantitative analysis of staining intensity can be performed using digital image analysis software (e.g., ImageJ). The following tables provide a template for summarizing such data and suggest starting parameters for optimization based on common histological practices with acid dyes.
Table 1: Optimization of this compound Staining Parameters
| Parameter | Range to Test | Recommended Starting Point |
| Dye Concentration | 0.05% - 1.0% (w/v) | 0.2% (w/v) |
| Staining Time | 1 - 15 minutes | 5 minutes |
| pH of Staining Solution | 2.5 - 5.0 | 3.5 |
Table 2: Comparative Staining Intensity (Hypothetical Optical Density Values)
| Tissue Component | This compound (0.2%, pH 3.5, 5 min) | Eosin Y (Standard Protocol) | Light Green SF (in Trichrome) |
| Cytoplasm | 0.45 ± 0.05 | 0.50 ± 0.04 | N/A |
| Muscle | 0.55 ± 0.06 | 0.60 ± 0.05 | N/A |
| Collagen | 0.70 ± 0.08 | 0.30 ± 0.03 | 0.85 ± 0.07 |
| Erythrocytes | 0.65 ± 0.07 | 0.80 ± 0.06 | N/A |
Note: These are hypothetical values and should be determined experimentally. Optical density is a relative measure of light absorbance and correlates with staining intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining time too short. | Increase incubation time in this compound solution. |
| Dye concentration too low. | Increase the concentration of this compound. | |
| pH of staining solution too high. | Lower the pH of the staining solution using acetic acid. | |
| Overstaining | Staining time too long. | Reduce incubation time. |
| Dye concentration too high. | Decrease the concentration of this compound. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure complete removal of wax with fresh xylene. |
| Inadequate rinsing. | Ensure thorough rinsing between steps. | |
| Precipitate on Section | Staining solution not filtered. | Filter the staining solution before use. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the proposed histological staining protocols.
Caption: Experimental workflow for this compound as a counterstain.
References
Application of Acid Violet 54 in flow cytometry for cell analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization of heterogeneous cell populations. The use of fluorescent dyes is central to this technology, allowing for the identification and quantification of specific cellular features. Violet laser-excitable dyes have become increasingly valuable in multicolor flow cytometry, expanding the palette of available fluorochromes and enabling more complex experimental designs.
While specific applications of "Acid Violet 54" in flow cytometry are not extensively documented in scientific literature, this document provides a comprehensive guide to the principles and protocols for using violet-excitable dyes for cell analysis, particularly for assessing cell viability. The methodologies described are based on the properties of similar dyes and established flow cytometry practices.
Principle of Viability Staining with Violet Dyes
Many violet-excitable dyes used for viability testing are amine-reactive and membrane-impermeable. In a population of live cells, these dyes only react with surface proteins, resulting in dim staining. In cells with compromised membranes (i.e., dead cells), the dye can enter the cell and react with intracellular proteins, leading to a much brighter fluorescent signal. This significant difference in fluorescence intensity allows for the clear distinction between live and dead cell populations.
The following diagram illustrates the mechanism of a generic violet viability dye.
Caption: Mechanism of a membrane-impermeable viability dye.
Quantitative Data Summary
The following table summarizes typical spectral properties and instrument settings for violet-excitable dyes similar to this compound.
| Parameter | Value | Reference |
| Excitation Maximum | ~405 nm | [1] |
| Emission Maximum | ~540 nm | [1] |
| Laser Line | Violet Laser (405 nm) | [2] |
| Emission Filter | 525/50 nm or similar bandpass filter | [2] |
Experimental Protocols
Protocol 1: Cell Viability Staining with a Violet Dye
This protocol outlines the steps for staining a single-cell suspension with a generic violet-excitable viability dye.
Materials:
-
Single-cell suspension (1 x 10^6 cells/mL)
-
Phosphate-buffered saline (PBS), azide-free and protein-free
-
Violet viability dye (e.g., mFluor™ Violet 540 or similar)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in azide-free and protein-free PBS.[3]
-
Add the violet viability dye at the manufacturer's recommended concentration (typically 1 µL per 1 mL of cell suspension).[3] Vortex immediately.
-
Incubate for 15-30 minutes at 2-8°C, protected from light.[3]
-
Wash the cells by adding 1-2 mL of flow cytometry staining buffer and centrifuging at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Proceed with antibody staining for other markers if required, or acquire the samples on a flow cytometer.
Protocol 2: General Workflow for a Flow Cytometry Experiment
The following diagram illustrates a typical workflow for a flow cytometry experiment involving cell staining.
Caption: General experimental workflow for flow cytometry.
Data Analysis
After sample acquisition, a gating strategy is applied to analyze the data.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets.
-
Viability Gate: Use a histogram of the violet dye channel to distinguish between the brightly stained dead cells and the dimly stained live cells. Gate on the live cell population for further analysis of other markers.
Logical Relationship for Panel Design
When incorporating a violet dye into a multicolor panel, it is crucial to consider its spectral properties to minimize spillover into other channels.
Caption: Logical steps for multicolor flow cytometry panel design.
Conclusion
References
Application Notes and Protocols: Staining of Non-Protein Components in Biological Samples
Foreword
These application notes provide a comprehensive overview of established methods for staining non-protein components, specifically carbohydrates and lipids, in biological samples. While the initial inquiry focused on the application of Acid Violet 54 for this purpose, a thorough review of scientific literature indicates that this compound is primarily an acid dye used in the textile industry and for staining proteins in certain biological contexts. There are no established protocols for its use in staining non-protein components such as lipids or carbohydrates.
Therefore, this document details validated and widely accepted protocols for the visualization of these crucial non-protein biomolecules, which are essential for researchers, scientists, and drug development professionals.
Section 1: Staining of Carbohydrates
Carbohydrates, in the form of glycogen (B147801), mucins, and proteoglycans, play vital roles in energy storage, cellular structure, and cell signaling. Their detection and localization in tissue samples are critical for both basic research and diagnostics.
Periodic Acid-Schiff (PAS) Staining
The Periodic Acid-Schiff (PAS) technique is one of the most common methods for demonstrating carbohydrates. It is used to detect polysaccharides such as glycogen, and mucosubstances such as glycoproteins, glycolipids, and mucins.[1][2]
Principle of PAS Staining
The PAS staining method involves two key chemical reactions. First, periodic acid oxidizes the 1,2-glycols in carbohydrates to aldehydes. These newly formed aldehydes then react with the Schiff reagent to produce a characteristic magenta color.[1][3]
Experimental Protocol: PAS Staining
Materials:
-
Periodic acid solution (0.5%)
-
Schiff reagent
-
Harris's hematoxylin (B73222) (counterstain)
-
Acid alcohol
-
Scott's tap water substitute
-
Distilled water
-
Coplin jars
-
Microscope slides with fixed tissue sections
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.
-
Oxidation: Incubate slides in 0.5% periodic acid solution for 5 minutes.
-
Rinsing: Rinse slides in distilled water.
-
Schiff Reaction: Place slides in Schiff reagent for 15-30 minutes.
-
Washing: Wash slides in running tap water for 5-10 minutes to allow the magenta color to develop.
-
Counterstaining: Counterstain with Harris's hematoxylin for 30-60 seconds.
-
Differentiation: Differentiate in acid alcohol.
-
Bluing: Blue in Scott's tap water substitute.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Alcian Blue Staining
Alcian blue is a basic dye that forms salt linkages with the acid groups of acid mucopolysaccharides, staining them a deep blue. The pH of the Alcian blue solution can be adjusted to selectively stain different types of acid mucins.[3]
Principle of Alcian Blue Staining
At pH 2.5, Alcian blue stains both sulfated and carboxylated mucosubstances. At a lower pH of 1.0, it is more selective for sulfated mucosubstances. This differential staining can be valuable in distinguishing between different types of mucins in tissues.
Experimental Protocol: Alcian Blue (pH 2.5) Staining
Materials:
-
Alcian blue solution, pH 2.5 (1% in 3% acetic acid)
-
3% acetic acid solution
-
Nuclear Fast Red (Kernechtrot) solution (counterstain)
-
Distilled water
-
Coplin jars
-
Microscope slides with fixed tissue sections
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections to distilled water.
-
Acetic Acid Rinse: Place slides in 3% acetic acid for 3 minutes.
-
Alcian Blue Staining: Stain in Alcian blue solution (pH 2.5) for 30 minutes.
-
Rinsing: Rinse slides in running tap water for 2 minutes.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing: Wash in running tap water for 1 minute.
-
Dehydration and Mounting: Dehydrate, clear, and mount.
Table 1: Comparison of Carbohydrate Staining Methods
| Feature | Periodic Acid-Schiff (PAS) | Alcian Blue |
| Principle | Oxidation of 1,2-glycols to aldehydes, followed by reaction with Schiff reagent. | Electrostatic binding to acidic mucopolysaccharides. |
| Target Molecules | Glycogen, neutral mucosubstances, glycoproteins, glycolipids. | Acid mucopolysaccharides (sulfated and carboxylated). |
| Color of Positive Stain | Magenta. | Blue. |
| Common Applications | Detection of glycogen storage diseases, basement membranes, fungal walls. | Identification of goblet cells, cartilage, and mucin-producing tumors. |
Section 2: Staining of Lipids
Lipids are a diverse group of molecules that are generally insoluble in water. They are crucial components of cell membranes and serve as energy reserves. Histochemical staining of lipids typically requires frozen sections, as the organic solvents used in paraffin (B1166041) processing dissolve most lipids.
Oil Red O Staining
Oil Red O is a fat-soluble dye (lysochrome) used for the staining of neutral lipids, such as triglycerides and cholesterol esters.
Principle of Oil Red O Staining
Oil Red O is more soluble in lipids than in its solvent. Therefore, when a tissue section is incubated with the dye solution, the dye will move from the solvent and dissolve in the lipid droplets within the tissue, coloring them red.
Experimental Protocol: Oil Red O Staining (for frozen sections)
Materials:
-
Oil Red O working solution
-
60% isopropanol
-
Harris's hematoxylin (counterstain)
-
Glycerin jelly or other aqueous mounting medium
-
Distilled water
-
Coplin jars
-
Microscope slides with frozen tissue sections
Procedure:
-
Section Preparation: Cut frozen sections and air dry.
-
Fixation: Fix in 4% paraformaldehyde for 10 minutes.
-
Washing: Wash briefly in tap water.
-
Isopropanol Rinse: Rinse with 60% isopropanol.
-
Oil Red O Staining: Stain in Oil Red O working solution for 15 minutes.
-
Differentiation: Differentiate in 60% isopropanol.
-
Washing: Wash with distilled water.
-
Counterstaining: Counterstain with Harris's hematoxylin.
-
Mounting: Mount with an aqueous mounting medium.
Sudan Black B Staining
Sudan Black B is another lysochrome that is highly soluble in lipids. It is considered the most sensitive of the Sudan dyes and can stain a broader range of lipids, including neutral fats, phospholipids, and sterols.
Principle of Sudan Black B Staining
Similar to Oil Red O, Sudan Black B stains lipids by dissolving in them. Its dark blue-black color provides excellent contrast.
Experimental Protocol: Sudan Black B Staining (for frozen sections)
Materials:
-
Sudan Black B staining solution (in 70% ethanol)
-
70% ethanol
-
Nuclear Fast Red (Kernechtrot) solution (counterstain)
-
Glycerin jelly or other aqueous mounting medium
-
Distilled water
-
Coplin jars
-
Microscope slides with frozen tissue sections
Procedure:
-
Section Preparation and Fixation: Prepare and fix frozen sections as for Oil Red O.
-
Ethanol Rinse: Rinse sections in 70% ethanol.
-
Sudan Black B Staining: Stain in Sudan Black B solution for 1-2 hours.
-
Differentiation: Differentiate in 70% ethanol.
-
Washing: Wash well with distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red.
-
Mounting: Mount with an aqueous mounting medium.
Table 2: Comparison of Lipid Staining Methods
| Feature | Oil Red O | Sudan Black B |
| Principle | Physical dissolution in lipids. | Physical dissolution in lipids. |
| Target Molecules | Neutral lipids (triglycerides, cholesterol esters). | Neutral lipids, phospholipids, sterols. |
| Color of Positive Stain | Red. | Blue-black. |
| Common Applications | Demonstration of fat embolism, fatty changes in the liver. | General lipid staining, demonstration of myelin. |
Section 3: Experimental Workflows and Diagrams
Workflow for Carbohydrate Staining
Caption: Workflow for PAS and Alcian Blue Staining of Carbohydrates.
Workflow for Lipid Staining
Caption: Workflow for Oil Red O and Sudan Black B Staining of Lipids.
References
Application Note: A Novel Fluorometric Method for the Quantitative Analysis of Protein Aggregation Using Acid Violet 54
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein aggregation is a critical quality attribute that requires careful monitoring during the development, formulation, and manufacturing of biotherapeutics. The formation of aggregates, ranging from soluble oligomers to insoluble particles, can compromise product efficacy and elicit an immunogenic response in patients. Consequently, robust and quantitative methods for the detection of protein aggregation are indispensable. This application note describes a novel method for the quantitative analysis of protein aggregation utilizing Acid Violet 54, a water-soluble, sulfonated azo dye.[1][2][3][4] Traditionally used in the textile industry for its affinity to proteinaceous fibers like wool and silk, the chemical properties of this compound suggest its potential as an extrinsic fluorescent probe for monitoring protein conformational changes and aggregation.[4][5]
Principle of the Assay
This assay is predicated on the principle of environment-sensitive fluorescence. It is hypothesized that this compound exhibits minimal fluorescence in aqueous solutions. However, upon binding to exposed hydrophobic regions and/or interacting with altered electrostatic surfaces of aggregated proteins, the dye's molecular rotation becomes restricted. This restriction is proposed to lead to a significant enhancement in its fluorescence quantum yield. The intensity of the fluorescence signal is directly proportional to the amount of aggregated protein, allowing for quantitative analysis. The presence of multiple sulfonate groups on the this compound molecule may also facilitate electrostatic interactions with positively charged patches on the surface of unfolded or aggregated proteins.[6][7]
Experimental Protocols
1. Materials and Reagents
-
Dye: this compound (CAS: 11097-74-8; Molecular Formula: C₃₇H₂₉N₃Na₂O₁₁S₃)[1][3]
-
Protein: Purified protein of interest (e.g., Bovine Serum Albumin, monoclonal antibody)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer compatible with the protein of interest. The buffer should be filtered through a 0.22 µm filter.
-
Equipment:
-
Fluorescence microplate reader
-
Black, clear-bottom 96-well microplates (for bottom-reading fluorometers) or all-black plates (for top-reading fluorometers)
-
Thermomixer or water bath for inducing thermal stress
-
Spectrophotometer for protein concentration determination
-
Standard laboratory pipettes and consumables
-
2. Preparation of Solutions
-
This compound Stock Solution (1 mM): Based on its molecular weight of 833.82 g/mol , dissolve 8.34 mg of this compound in 10 mL of Assay Buffer.[1][3] Mix thoroughly. Store protected from light at 4°C for up to one month.
-
This compound Working Solution (10 µM): Prepare a fresh 1:100 dilution of the 1 mM stock solution in Assay Buffer. For example, add 100 µL of 1 mM this compound stock to 9.9 mL of Assay Buffer.
3. Induction of Protein Aggregation (Example: Thermal Stress)
-
Prepare a solution of the protein of interest (e.g., 1 mg/mL) in the Assay Buffer.
-
To generate a fully aggregated standard, heat a sufficient volume of the protein solution at a temperature known to induce its aggregation (e.g., 80°C) for 60 minutes. Allow it to cool to room temperature. This will serve as the "100% Aggregated" standard.
-
Prepare a "0% Aggregated" (native) standard by keeping the protein solution on ice or at room temperature, without heating.
-
Test samples can be subjected to various stress conditions (thermal, chemical, mechanical) to be analyzed.
4. Assay Protocol for a 96-Well Plate
-
Prepare Standards: Create a standard curve by making serial dilutions of the "100% Aggregated" standard into the "0% Aggregated" standard, while keeping the total protein concentration constant. For example:
-
100% Aggregated (100 µL of aggregated standard)
-
75% Aggregated (75 µL aggregated + 25 µL native)
-
50% Aggregated (50 µL aggregated + 50 µL native)
-
25% Aggregated (25 µL aggregated + 75 µL native)
-
10% Aggregated (10 µL aggregated + 90 µL native)
-
0% Aggregated (100 µL of native standard)
-
Buffer Blank (100 µL of Assay Buffer)
-
-
Pipette Standards and Samples: Add 100 µL of each standard, test sample, and buffer blank to the wells of the 96-well plate.
-
Add Dye: Add 100 µL of the 10 µM this compound Working Solution to all wells. The final volume in each well will be 200 µL, and the final dye concentration will be 5 µM.
-
Incubate: Incubate the plate for 15 minutes at room temperature, protected from light, to allow for dye binding.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader.
-
Hypothetical Excitation Wavelength: 430 nm
-
Hypothetical Emission Wavelength: 610 nm (Note: Optimal excitation and emission wavelengths must be determined empirically by performing a spectral scan of the dye in the presence of aggregated protein.)
-
5. Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the "Buffer Blank" wells from all standard and sample readings.
-
Standard Curve Generation: Plot the background-subtracted fluorescence intensity of the standards against the known percentage of aggregation. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Quantification of Unknowns: Use the linear regression equation to calculate the percentage of aggregation in the unknown test samples based on their background-subtracted fluorescence intensity.
Data Presentation
The quantitative data from a typical experiment can be summarized as follows:
| Sample Description | Total Protein (µ g/well ) | Fluorescence Intensity (RFU) | Background Corrected (RFU) | Calculated % Aggregation |
| Buffer Blank | 0 | 150 | 0 | N/A |
| 0% Aggregated (Native) | 100 | 550 | 400 | 0% |
| 10% Aggregated | 100 | 2145 | 1995 | 10% |
| 25% Aggregated | 100 | 4950 | 4800 | 25% |
| 50% Aggregated | 100 | 9540 | 9390 | 50% |
| 75% Aggregated | 100 | 14160 | 14010 | 75% |
| 100% Aggregated | 100 | 18550 | 18400 | 100% |
| Test Sample 1 (Heat 30 min) | 100 | 8750 | 8600 | 46% |
| Test Sample 2 (Freeze-Thaw) | 100 | 3255 | 3105 | 17% |
Table 1: Illustrative data for the quantification of protein aggregation using the this compound assay. RFU = Relative Fluorescence Units. The % Aggregation for test samples is calculated from the standard curve.
Visualizations
Caption: Principle of the this compound protein aggregation assay.
Caption: Experimental workflow for protein aggregation analysis.
References
- 1. sdinternational.com [sdinternational.com]
- 2. What are the properties of this compound [techemi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. nbinno.com [nbinno.com]
- 5. hztya.com [hztya.com]
- 6. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Fingerprinting of Acid Violet 54 using Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Violet 54 (C.I. 60730) is a synthetic monoazo dye known for its applications in coloring textiles like wool, nylon, and silk, as well as in industrial products such as soaps and detergents[1][2][3]. The precise identification and characterization of such dyes are crucial for quality control, forensic science, and regulatory compliance. Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, effectively generating a unique "molecular fingerprint"[4][5]. This application note details the use of Raman spectroscopy for the molecular characterization of this compound, providing protocols for both standard and enhanced spectroscopic techniques.
The principle of Raman spectroscopy involves illuminating a sample with a monochromatic laser. While most of the light is scattered at the same wavelength (Rayleigh scattering), a small fraction is scattered at different wavelengths (Raman scattering). This shift in wavelength corresponds to the vibrational energy levels of the molecules in the sample, providing a detailed spectrum that is unique to the substance's molecular structure. This technique is highly specific and requires minimal to no sample preparation, making it an ideal tool for rapid compound identification.
Molecular Fingerprint of this compound
The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of its molecular structure, which includes aromatic rings and sulfonate groups. The unique pattern of these peaks serves as a definitive fingerprint for its identification.
Quantitative Data: Raman Peaks of this compound
The following table summarizes the characteristic Raman peaks for this compound, with data estimated from published spectra acquired using a 685 nm laser excitation source. The relative intensities are approximated for comparison.
| Raman Shift (cm⁻¹) | Relative Intensity (Approx.) | Potential Vibrational Mode Assignment |
| ~1620 | Strong | Aromatic C=C stretching |
| ~1585 | Medium | Aromatic ring stretching |
| ~1490 | Medium | Aromatic ring vibration |
| ~1360 | Strong | N=N azo bond stretching / C-N stretching |
| ~1290 | Medium-Strong | C-H in-plane bending |
| ~1175 | Strong | Aromatic ring breathing / C-H bending |
| ~1030 | Medium | Sulfonate (SO₃⁻) symmetric stretching |
| ~830 | Weak | C-H out-of-plane bending |
| ~640 | Weak | Ring deformation modes |
Note: The exact peak positions and intensities can vary slightly depending on the experimental setup, including laser wavelength, sample phase (solid or solution), and instrument calibration.
Experimental Protocols
Fluorescence from the dye or impurities can often interfere with Raman measurements. Therefore, two distinct protocols are provided: a standard protocol for solid-state analysis and a Surface-Enhanced Raman Spectroscopy (SERS) protocol, which is highly effective at quenching fluorescence and enhancing the Raman signal, particularly for samples in aqueous solutions.
Protocol 1: Standard Raman Spectroscopy of Solid this compound
This protocol is suitable for acquiring a Raman spectrum from a powdered or solid sample of this compound.
1. Instrumentation and Setup:
- Raman Spectrometer (e.g., equipped with 532 nm, 785 nm, or 1064 nm lasers).
- Microscope with a selection of objectives (e.g., 10x, 50x, 100x).
- Sample holder (e.g., glass microscope slide).
2. Sample Preparation:
- Place a small amount (a few milligrams) of this compound powder onto a clean glass microscope slide.
- Gently press the sample to create a flat, even surface for analysis.
3. Data Acquisition:
- Place the slide on the microscope stage and bring the sample into focus using the 10x or 50x objective.
- Select an appropriate laser excitation wavelength. A longer wavelength, such as 785 nm or 1064 nm (FT-Raman), is often preferred for colored compounds like dyes to minimize fluorescence.
- Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation or photo-bleaching.
- Set the acquisition parameters:
- Integration Time: 1-10 seconds.
- Accumulations: 5-10 scans to improve the signal-to-noise ratio.
- Spectral Range: 100 - 2000 cm⁻¹.
- Acquire the spectrum.
4. Data Processing:
- Perform a baseline correction on the acquired spectrum to remove any broad fluorescence background.
- Identify and label the characteristic Raman peaks.
- Compare the resulting spectrum (molecular fingerprint) to a reference library for identification.
Protocol 2: Surface-Enhanced Raman Spectroscopy (SERS) of this compound
This protocol is designed for the ultra-sensitive detection of this compound in solution and is effective at overcoming fluorescence interference. It utilizes silver nanoparticles as the SERS substrate.
1. Preparation of Silver Colloid (SERS Substrate):
- Heat a solution of silver nitrate (B79036) (e.g., 1 mM in water) to a rolling boil with vigorous stirring.
- Add a reducing agent, such as trisodium (B8492382) citrate (B86180) (e.g., 1% solution), dropwise. The solution will change color, typically to a grayish-green or yellowish-gray, indicating nanoparticle formation.
- Continue boiling and stirring for approximately 1 hour.
- Allow the solution to cool to room temperature. Store the colloid in a dark bottle at 4-5 °C.
2. Sample Preparation for SERS:
- Prepare a dilute aqueous solution of this compound (e.g., 1 µM to 10 µM).
- On a gold or silver-coated microscope slide, deposit a small droplet (e.g., 2 µL) of the prepared silver colloid.
- To this droplet, add a smaller volume (e.g., 1 µL) of the this compound solution.
- Finally, add an aggregating agent (e.g., 2 µL of 0.2 M KNO₃ or NaCl solution) to induce nanoparticle aggregation, which creates "hot spots" for signal enhancement. The mixture is now ready for analysis.
3. SERS Data Acquisition:
- Place the slide on the microscope stage and focus the laser on the surface of the prepared sample droplet using a 50x or 100x objective.
- Select a laser wavelength compatible with the SERS substrate (e.g., 532 nm or 633 nm).
- Use low laser power (e.g., <5 mW) to prevent sample damage.
- Acquire the SERS spectrum, typically with a short integration time (e.g., 0.5 - 5 seconds) due to the significant signal enhancement.
4. Data Analysis:
- The resulting SERS spectrum should show strongly enhanced peaks with a significantly reduced fluorescence background.
- Identify the characteristic peaks and compare them to the standard Raman spectrum, noting any shifts that may occur due to the molecule's interaction with the nanoparticle surface.
Visualizations
The following diagrams illustrate the logical workflows for the described protocols.
Caption: Standard Raman Spectroscopy Workflow.
Caption: Surface-Enhanced Raman Spectroscopy (SERS) Workflow.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. Skyacido® this compound Rit Dye Violet Fabric Dyes - Buy this compound for nylon, this compound for silk, this compound for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. plus.ac.at [plus.ac.at]
Application Notes and Protocols: Staining with Acid Violet 54 in Diverse Tissue Types
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Violet 54, an anionic dye, is not conventionally utilized as a biological stain for tissue microscopy. Its primary applications lie within the textile and leather industries for imparting a vibrant purple hue.[1][2] This document, therefore, provides a comprehensive overview of the principles of acid dye staining and presents investigational protocols for the potential application of this compound in staining both animal and plant tissues. The proposed methodologies are adapted from established protocols for structurally related acid violet dyes, namely C.I. Acid Violet 17 and C.I. Acid Violet 80.[3][4][5] Due to the novelty of this application, the quantitative data presented is illustrative and intended to serve as a baseline for further optimization.
Introduction to this compound
This compound, also known by synonyms such as Weak Acid Brilliant Red 10B, is a water-soluble acid dye characterized by its vibrant purple color. Its chemical formula is C₃₇H₂₉N₃Na₂O₁₁S₃. The dye's primary industrial use is for coloring protein-based materials like wool, silk, and polyamide fibers, as well as in leather finishing and paper shading. The staining mechanism in these applications relies on the ionic interaction between the anionic dye molecules and the cationic amino groups within the protein fibers. While its use as a histological stain is not established, its properties as an acid dye suggest a potential for staining acidophilic tissue components.
Chemical Properties of this compound:
| Property | Description | Reference |
| Chemical Name | C.I. This compound | |
| Molecular Formula | C₃₇H₂₉N₃Na₂O₁₁S₃ | |
| Appearance | Dark purple powder or crystals | |
| Solubility | Soluble in water, forming a deep purple solution. Also soluble in other polar solvents like alcohol. | |
| pH Sensitivity | Exhibits maximum color intensity at low pH levels, characteristic of acid dyes. |
Principle of Acid Dye Staining in Biological Tissues
Acid dyes, including this compound, are anionic, carrying a net negative charge. Their mechanism of action in biological staining is primarily based on electrostatic interactions with cationic (basic) components within tissues, a property known as acidophilia. In a typical tissue section, proteins are the main targets for acid dyes. The intensity of the stain is dependent on the concentration and accessibility of basic amino acid residues such as arginine, lysine, and histidine. By controlling the pH of the staining solution, the charge of both the dye and the tissue components can be modulated to achieve differential staining.
Figure 1: General mechanism of acid dye staining.
Investigational Staining Protocol for Animal Tissues
This protocol is a hypothetical adaptation based on the staining procedures for C.I. Acid Violet 80 and the general principles of trichrome staining. Optimization is required for specific tissue types.
3.1. Reagents
-
1% this compound Stock Solution: 1 g this compound in 100 mL distilled water.
-
Staining Solution: 10 mL of 1% this compound Stock Solution in 90 mL of 1% acetic acid.
-
Differentiating Solution: 1% Acetic Acid in distilled water.
-
Standard dehydrating alcohols (70%, 95%, 100% Ethanol).
-
Clearing agent (Xylene or xylene substitute).
-
Resinous mounting medium.
3.2. Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate slides in 95% ethanol for 3 minutes.
-
Hydrate slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip the slides in 1% acetic acid for a few seconds to remove background staining. This step should be monitored microscopically.
-
-
Washing:
-
Wash slides in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (70%, 95%, 100% ethanol, 2 minutes each).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
3.3. Expected Results
-
Cytoplasm, muscle, and connective tissue: Shades of purple.
-
Nuclei: Will likely be unstained or lightly stained. A counterstain such as hematoxylin (B73222) could be used for nuclear detail.
3.4. Illustrative Quantitative Parameters for Optimization
| Parameter | Range | Purpose |
| This compound Concentration | 0.1% - 1.0% (w/v) | To control staining intensity. |
| Staining Time | 3 - 15 minutes | To achieve optimal color deposition. |
| Acetic Acid in Staining Solution | 0.5% - 2.0% (v/v) | To adjust the pH and enhance protein staining. |
| Differentiation Time | 10 - 60 seconds | To control background staining and improve contrast. |
Investigational Staining Protocol for Plant Tissues
This protocol is a novel, investigational approach based on the proposed application of C.I. Acid Violet 80 for plant cell walls. Significant optimization is expected.
4.1. Reagents
-
0.1% this compound Staining Solution: Dilute the 1% stock solution in distilled water. The pH may be adjusted (e.g., to pH 4.0-7.0) with dilute HCl or NaOH to investigate its effect on staining.
-
Washing Solution: Distilled water or 50% ethanol.
-
Mounting Medium: 50% glycerol (B35011) in water.
4.2. Procedure for Fresh or Fixed Plant Sections
-
Sample Preparation: Prepare thin sections of the plant tissue.
-
Hydration (if necessary): If using fixed or dehydrated tissue, rehydrate through a graded ethanol series to water.
-
Staining:
-
Place the tissue section in a drop of the 0.1% this compound working solution on a microscope slide.
-
Incubate for 5-15 minutes.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the section with a few drops of the washing solution to remove excess stain.
-
-
Mounting:
-
Add a drop of mounting medium and apply a coverslip.
-
-
Observation: Observe under a bright-field microscope.
4.3. Expected Results The staining of plant cell walls with an acid dye is not typical due to the net negative charge of the primary cell wall. However, staining may occur through interactions with cationic sites on proteins, hydrogen bonding with cellulose, or at a modified pH. Differential staining between primary and secondary cell walls may be possible.
Experimental Workflow Diagram
Figure 2: Investigational workflow for this compound staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | - Dye concentration too low.- Staining time too short. | - Increase the concentration of the this compound solution.- Increase the incubation time. |
| Overstaining | - Staining time too long.- Insufficient differentiation. | - Decrease the incubation time.- Increase the time in the differentiating solution, monitoring microscopically. |
| High Background Staining | - Inadequate rinsing.- Insufficient differentiation. | - Ensure thorough rinsing after staining.- Optimize the differentiation step. |
| Precipitate on Tissue | - Staining solution not filtered or old. | - Filter the staining solution before use.- Prepare a fresh staining solution. |
Conclusion
While this compound is not a conventional histological stain, its properties as an acid dye suggest a potential for staining acidophilic tissue components. The investigational protocols provided here for both animal and plant tissues serve as a starting point for researchers interested in exploring novel staining applications. It is crucial to emphasize that extensive optimization of parameters such as dye concentration, staining time, and pH will be necessary to achieve desirable and reproducible results for specific tissue types. The lack of established use and quantitative data in a biological context means that any application of this compound for tissue staining should be considered experimental.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid Violet 54 Staining
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for utilizing Acid Violet 54 as a protein stain for polyacrylamide gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it for protein gel staining?
This compound is a synthetic acid dye.[1] While traditionally used in the textile industry for dyeing protein fibers like wool and silk, its properties make it a potential alternative for staining proteins in polyacrylamide gels.[2][3] Acid dyes, in general, bind to proteins through electrostatic interactions with positively charged amino acid residues under acidic conditions.[3] Optimizing its use could offer a cost-effective and readily available staining solution.
Q2: How does this compound staining compare to other common protein stains?
While specific performance data for this compound in gel staining is not extensively published, we can draw comparisons with commonly used stains based on the general properties of acid dyes.
| Feature | This compound (Estimated) | Coomassie Brilliant Blue R-250 | Silver Staining |
| Sensitivity | Moderate | ~50-100 ng[4] | High (0.25-5 ng) |
| Linear Dynamic Range | Moderate | Narrow | Narrow |
| Protocol Time | Moderate | Short (Staining < 1 hr, Destaining > 2 hrs) | Long |
| Cost | Low | Low | High |
| Mass Spectrometry Compatibility | Potentially compatible | Yes | Some protocols are compatible |
| Reversibility | Reversible | Reversible | Not easily reversible |
Q3: What is the general workflow for staining with this compound?
The general workflow for protein gel staining involves three main steps: fixation, staining, and destaining. Fixation prevents the diffusion of proteins out of the gel matrix. Staining involves incubating the gel with the dye solution to allow the dye to bind to the proteins. Destaining removes the excess dye from the gel background, making the protein bands visible.
Experimental Protocols
This protocol is a recommended starting point for using this compound for staining proteins in polyacrylamide gels. Optimization may be required based on gel thickness, protein concentration, and experimental setup.
Materials:
-
This compound dye powder
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water
-
Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid
-
Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water
-
Deionized water
-
Shaking platform
-
Staining trays
Protocol:
-
Fixation:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean staining tray.
-
Add enough Fixing Solution to completely submerge the gel.
-
Incubate on a shaking platform for 30-60 minutes at room temperature.
-
-
Staining:
-
Discard the Fixing Solution.
-
Add enough 0.1% this compound Staining Solution to cover the gel.
-
Incubate on a shaking platform for 30-60 minutes at room temperature. The optimal time may vary.
-
-
Destaining:
-
Pour off the Staining Solution.
-
Add Destaining Solution to the tray.
-
Incubate on a shaking platform, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a faint background. This may take several hours.
-
For long-term storage, replace the Destaining Solution with deionized water.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | Inadequate destaining. | Increase the duration of the destaining steps. Change the destaining solution more frequently. A small piece of laboratory tissue or sponge in the destaining tray can help absorb excess dye. |
| Staining time was too long. | Reduce the incubation time in the staining solution. | |
| Weak or No Protein Bands | Insufficient protein loading. | Ensure an adequate amount of protein is loaded onto the gel. |
| Staining time was too short. | Increase the incubation time in the staining solution. | |
| Inefficient fixation. | Ensure the gel is fully submerged in the fixing solution for the recommended time to prevent protein loss. | |
| Uneven Staining | Gel was not fully submerged during staining or destaining. | Use a sufficient volume of solution to ensure the gel is always covered and agitate gently. |
| Incomplete removal of electrophoresis buffer. | Briefly rinse the gel with deionized water after electrophoresis and before fixation. | |
| Precipitate on the Gel | Poor solubility of the dye in the staining solution. | Filter the staining solution before use. Ensure the components of the staining solution are at the correct concentrations. |
Visualizing Experimental Workflows
Caption: General workflow for this compound protein gel staining.
References
- 1. What are the properties of this compound [techemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Skyacido® this compound Rit Dye Violet Fabric Dyes - Buy this compound for nylon, this compound for silk, this compound for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Visualization of proteins in SDS PAGE gels [qiagen.com]
How to reduce background noise with Acid Violet 54 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve optimal results when using Acid Violet 54 in staining experiments. While primarily an industrial dye, its application in biological contexts requires careful optimization to overcome challenges such as high background and non-specific staining.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise when using this compound?
High background staining can obscure your target signal and make data interpretation difficult.[1] The most common causes stem from several factors:
-
Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets in the tissue through hydrophobic or ionic interactions.[2][3]
-
Suboptimal Reagent Concentration: Using a primary antibody, secondary antibody, or the this compound dye at a concentration that is too high is a frequent cause of excessive background.[2][4]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the tissue can lead to widespread background signal.
-
Inadequate Washing: Insufficient or improper washing between steps fails to remove unbound antibodies and dye, contributing to noise.
-
Endogenous Factors: Tissues can have endogenous enzyme activity (peroxidase or phosphatase) or autofluorescence that can be mistaken for background staining. Aldehyde-based fixatives can also induce autofluorescence.
-
Tissue Quality: Tissues that have dried out during the staining process or are too thick can trap reagents and increase background.
Q2: How can I prevent non-specific binding of my antibodies?
Blocking is a critical step to prevent antibodies from binding to non-target sites.
-
Use a Blocking Serum: The most effective method is to block with normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary antibody, you should block with normal goat serum. This works by allowing immunoglobulins in the serum to occupy non-specific binding sites.
-
Protein Blocking Agents: General protein blockers like Bovine Serum Albumin (BSA) can also be effective. A 1-5% solution of BSA is commonly used.
-
Run Controls: To determine if the secondary antibody is the source of non-specific binding, run a control sample that omits the primary antibody. If staining is observed, it indicates a problem with the secondary antibody or the blocking step.
Q3: My background is high even in my negative control (no primary antibody). What does this mean?
This result strongly suggests that the secondary antibody or the this compound dye itself is binding non-specifically to the tissue.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample tissue. This is common when using a mouse primary antibody on mouse tissue, a scenario known as "mouse-on-mouse" staining. Using a pre-adsorbed secondary antibody or a specialized blocking reagent can solve this.
-
Direct Dye Binding: As an acid dye, this compound is designed to bind proteins and fibers. It may have an inherent affinity for certain components in your tissue sample. Optimizing the dye concentration and increasing the stringency of your wash steps after staining are crucial.
-
Troubleshooting Steps:
-
Run a control with only the secondary antibody to confirm it is the source of the binding.
-
Run a control where the sample is incubated with only the this compound dye to see if it binds directly to the tissue.
-
Increase the number and duration of wash steps after secondary antibody incubation and after dye incubation.
-
Q4: How do I optimize the washing steps to effectively reduce background?
Proper washing is essential for removing loosely bound reagents.
-
Buffer Choice: Use a standard wash buffer like PBS or TBS. Adding a small amount of a non-ionic detergent, such as 0.05% Tween-20, can help reduce non-specific interactions.
-
Duration and Agitation: Perform at least three washes of 5-10 minutes each after primary and secondary antibody incubations. Gentle agitation on a rocker or orbital shaker during washing improves efficiency.
-
Final Rinses: Ensure a thorough rinse before mounting to remove any residual salts or buffer components that could interfere with imaging.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to systematically troubleshoot high background staining with this compound.
| Problem | Possible Cause | Recommended Solution |
| Uniformly High Background | Reagent concentration (primary antibody, secondary antibody, or dye) is too high. | Titrate each reagent to determine the optimal concentration that provides the best signal-to-noise ratio. Start with a range of dilutions. |
| Insufficient blocking. | Increase the blocking incubation time (e.g., to 1 hour) and/or change the blocking agent (e.g., from BSA to normal serum). | |
| Incubation temperature is too high. | Perform antibody incubations at 4°C overnight instead of a shorter time at a higher temperature to favor specific binding. | |
| Speckled or Punctate Background | Antibody or dye aggregation. | Centrifuge the antibody and dye solutions at high speed for a few minutes before use to pellet any aggregates. Use the supernatant for staining. |
| Reagents have dried on the slide. | Keep slides in a humidified chamber during all incubation steps to prevent them from drying out. | |
| Staining in Negative Controls | Non-specific binding of the secondary antibody. | Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody or changing your blocking strategy. |
| Endogenous enzyme activity (for chromogenic detection). | Block endogenous peroxidases with a 3% H₂O₂ solution or phosphatases with levamisole. | |
| Tissue autofluorescence. | Examine an unstained slide under the microscope. If autofluorescence is present, consider using a commercial quenching kit or a different fixative. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
This protocol provides a starting point for using this compound. Note: All concentrations and incubation times should be optimized for your specific antibody, tissue, and target antigen.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Transfer through descending grades of alcohol (100%, 95%, 70%): 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced or enzymatic antigen retrieval based on the primary antibody's requirements.
-
Allow slides to cool and wash 3 times in PBS for 5 minutes each.
-
-
Blocking Endogenous Activity (Optional):
-
To block endogenous peroxidases, incubate sections in 3% H₂O₂ for 10-15 minutes.
-
Wash 3 times in PBS for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections in a blocking solution (e.g., 10% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Drain the blocking solution from the slides (do not wash) and apply the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times in PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore- or enzyme-conjugated secondary antibody in the blocking solution.
-
Apply to the sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash slides 3 times in PBS-T for 5 minutes each.
-
-
This compound Staining (Counterstain):
-
Prepare a dilute solution of this compound (e.g., 0.1% w/v in an acidic buffer, pH 4.0-4.5). This must be optimized.
-
Incubate sections for 2-5 minutes.
-
Briefly rinse in a differentiation solution (e.g., 1% acetic acid) to remove excess dye.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through ascending grades of alcohol (95%, 100%, 100%).
-
Clear in Xylene and mount with a permanent mounting medium.
-
Protocol 2: Systematic Reagent Titration
To find the optimal concentration of antibodies and dye, perform a matrix titration.
-
Prepare Slides: Prepare a set of identical positive control tissue slides.
-
Titrate Primary Antibody:
-
Keeping the secondary antibody and this compound concentrations constant, test a range of primary antibody dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Evaluate the slides to find the dilution that gives a strong specific signal with low background.
-
-
Titrate Secondary Antibody:
-
Using the optimal primary antibody dilution, test a range of secondary antibody dilutions (e.g., 1:200, 1:500, 1:1000).
-
Select the dilution that maximizes the signal from the primary antibody without adding its own background.
-
-
Titrate this compound:
-
Using the optimal antibody concentrations, test a range of this compound concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%).
-
Choose the concentration that provides clear counterstaining without obscuring the specific signal or creating excessive background.
-
Visualizations
Logical Workflow for Troubleshooting High Background
Caption: A flowchart for systematically troubleshooting high background staining.
Mechanism of Non-Specific Antibody Binding and Blocking
Caption: How blocking agents prevent non-specific antibody binding.
References
Troubleshooting weak or inconsistent Acid Violet 54 staining results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or inconsistent Acid Violet 54 staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound is an anionic acid dye.[1][2][3] In a laboratory context, its principal application is the staining of protein-rich structures. The staining mechanism relies on the ionic interaction between the negatively charged dye molecules and the positively charged amino groups on proteins, which is enhanced under acidic conditions.
Q2: My this compound staining is consistently weak. What are the most common causes?
Weak staining with this compound can stem from several factors. The most frequent culprits include:
-
Suboptimal pH of the staining solution: this compound requires an acidic environment for optimal staining intensity.[3]
-
Incorrect dye concentration: The dye solution may be too dilute.
-
Inadequate incubation time: The staining duration may be insufficient for the dye to fully penetrate and bind to the target proteins.
-
Poor sample fixation: Improper fixation can lead to poor retention of cellular and tissue components, resulting in weak staining.
-
Issues with the dye itself: The dye may have degraded over time or could be of poor quality.
Q3: How critical is the pH of the staining solution for this compound?
The pH of the staining solution is a critical factor. An acidic environment (low pH) is necessary to protonate the amino groups (-NH2) on proteins, converting them into positively charged groups (-NH3+). These positive charges then form strong ionic bonds with the negatively charged this compound molecules. If the pH is too high (not acidic enough), there will be fewer protonated amino groups, leading to weaker electrostatic attraction and, consequently, faint staining. For many acid dyes, optimal protein binding occurs in a pH range of 2.5 to 4.5.
Q4: Can the quality of the this compound dye affect my results?
Absolutely. The purity and quality of the dye can significantly impact staining consistency. It is advisable to source dyes from reputable chemical suppliers who can provide a certificate of analysis for each batch. Variations in dye lot can lead to differences in staining intensity and hue.
Troubleshooting Weak Staining
This section provides a systematic approach to diagnosing and resolving weak this compound staining results.
Problem: Staining is uniformly weak across the entire sample.
This often indicates a systemic issue with the protocol or reagents.
Troubleshooting Workflow for Weak Staining
References
Effect of pH on Acid Violet 54 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Violet 54 for staining applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is an anionic acid dye, meaning it carries a negative charge. Its staining mechanism is primarily based on electrostatic interactions with positively charged components in a sample. In biological samples, proteins are the main target. Under acidic conditions (low pH), the amino groups (-NH2) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged sulfonic acid groups on the this compound molecule then bind to these positively charged sites, resulting in a visible purple stain.
Q2: Why is pH a critical factor for successful this compound staining?
The pH of the staining solution directly controls the charge of both the dye and the target proteins.[1] A low pH is essential to maximize the number of positively charged sites on proteins, thereby increasing their affinity for the negatively charged this compound dye.[1] This leads to a more intense and efficient staining. Conversely, at a neutral or alkaline pH, proteins will have fewer positive charges, resulting in weak or no staining.[1]
Q3: What is the optimal pH range for this compound staining?
The optimal pH for this compound staining is in the acidic range. While the ideal pH can vary slightly depending on the specific application and sample type, a pH between 2.5 and 4.0 is generally recommended for achieving high staining intensity.[1]
Q4: Should I use a simple acid solution or a buffered solution to adjust the pH?
While a simple acid solution like dilute acetic or hydrochloric acid can be used to lower the pH, a buffered solution (e.g., acetate (B1210297) or citrate (B86180) buffer) is highly recommended. A buffer will maintain a stable pH throughout the staining process, ensuring more consistent and reproducible results across different samples and experiments.[1]
Effect of pH on Staining Efficiency
The following table summarizes the expected staining intensity of this compound at different pH values. This information is based on the general principles of acid dye staining and can be used as a guideline for optimizing your protocol.
| pH Range | Expected Staining Intensity | Rationale |
| 2.0 - 3.0 | Very High | Maximum protonation of protein amino groups leads to a high density of positive charges, resulting in strong electrostatic attraction with the anionic dye. |
| 3.1 - 4.0 | High | Significant protonation of amino groups, leading to strong and specific staining. This is often the optimal range for many applications. |
| 4.1 - 5.0 | Moderate | Reduced protonation of amino groups compared to lower pH values, resulting in a noticeable decrease in staining intensity. |
| 5.1 - 6.0 | Low | Further reduction in positively charged sites on proteins, leading to weak staining. |
| > 6.0 | Very Low to None | Most protein amino groups are not protonated, leading to minimal or no binding of the acid dye. |
Experimental Protocol: this compound Staining for Protein Gels
This protocol is adapted from established methods for similar acid violet dyes and is intended for staining proteins in polyacrylamide gels (e.g., SDS-PAGE).
Reagents:
-
Fixation Solution: 50% Methanol, 10% Acetic Acid in deionized water.
-
Staining Solution (0.1% w/v this compound):
-
This compound: 0.1 g
-
Prepare an acidic buffer (e.g., 1 M Glycine-HCl buffer, pH 2.5-3.0).
-
Dissolve this compound in the acidic buffer to a final volume of 100 mL.
-
Filter the solution through a 0.45 µm filter.
-
-
Destaining Solution: 30% Methanol, 10% Acetic Acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixation Solution for at least 1 hour. For thicker gels, extend the fixation time.
-
Washing (Optional): Briefly rinse the gel with deionized water to remove the fixation solution.
-
Staining: Immerse the fixed gel in the Staining Solution and agitate gently at room temperature. Staining time can range from 15 minutes to 1 hour, depending on the desired intensity.
-
Destaining: Transfer the stained gel to the Destaining Solution. Agitate gently and change the destaining solution every 30 minutes until the protein bands are clearly visible against a faint background.
-
Storage: The destained gel can be stored in deionized water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too high (not acidic enough). | Prepare a fresh staining solution using an acidic buffer within the optimal range (pH 2.5-4.0). Verify the pH with a calibrated pH meter. |
| Insufficient staining time. | Increase the incubation time in the this compound solution. | |
| Low dye concentration. | Prepare a fresh staining solution with a higher concentration of this compound (e.g., 0.25% w/v). | |
| Excessively Dark Staining / High Background | pH of the staining solution is too low. | Increase the pH of the staining solution slightly (e.g., from 2.5 to 3.5). A less acidic environment will reduce the overall binding. |
| Excessive staining time. | Reduce the incubation time in the this compound solution. | |
| Inadequate destaining. | Increase the duration of the destaining steps and ensure the destaining solution is changed regularly. | |
| Uneven Staining | Incomplete fixation. | Ensure the gel is fully immersed in the fixation solution for the recommended time. |
| Poor agitation during staining/destaining. | Ensure gentle and consistent agitation throughout the staining and destaining steps to allow for uniform diffusion of reagents. | |
| Precipitate on the Gel | Staining solution was not filtered. | Always filter the staining solution before use to remove any undissolved dye particles. |
Visualizing the Effect of pH on Staining Efficiency
Caption: Logical relationship between pH and this compound staining efficiency.
References
Preventing Acid Violet 54 precipitation in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acid Violet 54 in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a synthetic acid dye.[1] In a laboratory context, it is primarily used for staining proteins and various cellular components. The staining mechanism is based on the ionic interaction between the negatively charged dye molecules and positively charged amino groups in proteins, which occurs under acidic conditions.[2]
Q2: What are the common causes of this compound precipitation in staining solutions?
Precipitation of this compound can be attributed to several factors:
-
Improper pH: The solubility of acid dyes like this compound is highly dependent on the pH of the solution. An acidic environment is crucial for keeping the dye in solution and for effective staining.
-
Low Temperature: The solubility of this compound in aqueous solutions can decrease at lower temperatures, leading to precipitation.
-
High Dye Concentration: Exceeding the solubility limit of the dye in the chosen solvent will cause it to precipitate.
-
Presence of Salts: High concentrations of certain salts can reduce the solubility of the dye.
-
Water Hardness: The presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the formation of insoluble salts with the dye.
Q3: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, it is recommended to use deionized or distilled water to avoid issues with water hardness. The dye powder should be gradually added to the water while stirring continuously to ensure it dissolves completely. Gentle heating may aid in dissolution, but boiling should be avoided as it can degrade the dye. For long-term storage, it is advisable to filter the solution and store it in a dark, cool place.
Q4: What is the optimal pH for an this compound staining solution?
This compound is most stable and effective in an acidic pH range, typically between pH 1 and 11.[3] For staining purposes, a more acidic pH is generally preferred to ensure the protonation of protein amino groups, which facilitates binding of the anionic dye. A pH above 11 can cause the dye to fade.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound staining solutions.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dissolving the dye. | Water hardness (presence of Ca²⁺, Mg²⁺). | Use deionized or distilled water. If not possible, add a chelating agent like EDTA to sequester divalent cations. |
| Low quality of dye with impurities. | Use a higher grade of this compound. Filter the solution after preparation using a 0.22 µm or 0.45 µm filter. | |
| Precipitate forms when the solution cools down. | The solution is supersaturated at room temperature. | Prepare a less concentrated stock solution. Gently warm the solution before use to redissolve the precipitate. |
| Precipitate forms upon addition of a buffer or other reagents. | pH of the solution is outside the optimal range for dye solubility. | Adjust the pH of the solution to the optimal acidic range for this compound before adding other reagents. |
| Incompatibility with other reagents. | Test the compatibility of all reagents with the dye solution in a small-scale experiment before proceeding with staining. | |
| Uneven staining or presence of dye aggregates on the specimen. | Precipitation of the dye during the staining procedure. | Ensure the staining solution is clear and free of precipitate before application. Maintain a consistent and optimal temperature during staining. |
| Inadequate rinsing after staining. | Ensure thorough but brief rinsing after the staining step to remove excess, unbound dye. |
Quantitative Data
This compound Solubility
| Solvent | Temperature | Solubility |
| Water | 20°C (68°F) | 2.26 g/L[4] |
| Water | Higher Temperatures | Generally increases (qualitative) |
| Ethanol | Not specified | Soluble |
Note: Quantitative solubility data for this compound is limited. The solubility in water is expected to increase with temperature. The dye is also soluble in other polar solvents like ethylene (B1197577) glycol.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution
Materials:
-
This compound powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
500 mL volumetric flask
-
Weighing paper/boat
-
Spatula
Procedure:
-
Weigh out 5.0 g of this compound powder.
-
Fill a 500 mL volumetric flask with approximately 400 mL of deionized water.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Slowly add the weighed this compound powder to the water while it is stirring.
-
Continue stirring until the dye is completely dissolved. Gentle heating (up to 50-60°C) can be used to aid dissolution. Do not boil.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the flask to bring the final volume to 500 mL.
-
Filter the solution through a 0.45 µm filter to remove any undissolved particles.
-
Store the stock solution in a clearly labeled, tightly capped bottle in a cool, dark place.
Protocol 2: General Protocol for Staining Adherent Cells with this compound
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
0.1% this compound staining solution (prepared by diluting a 1% stock solution in 10% acetic acid)
-
Deionized or distilled water
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate at the desired density and allow them to attach and grow.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the fixative and wash the plates gently with deionized water. Allow the plates to air dry completely.
-
Staining: Add the 0.1% this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash away the excess stain with deionized water. Repeat the washing step until the water runs clear.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of cells.
Visualizations
Caption: Mechanism of this compound staining.
References
Technical Support Center: Destaining Protocols for Acid Violet 54 Stained Gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Violet 54 for staining protein gels. The following information is curated to address specific issues that may be encountered during the destaining process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain proteins?
This compound is a water-soluble anionic dye.[1] Its protein staining mechanism is based on the ionic interaction between the negatively charged dye molecules and the positively charged amino acid residues (like lysine, arginine, and histidine) in proteins under acidic conditions.[2] This electrostatic attraction results in the visualization of protein bands within a polyacrylamide gel.
Q2: Why is destaining necessary after staining with this compound?
Destaining is a critical step to remove excess, unbound dye from the gel matrix. This reduces background noise and increases the contrast between the stained protein bands and the rest of the gel, allowing for clear visualization and accurate analysis.[3]
Q3: What are the recommended destaining solutions for this compound?
Q4: How can I accelerate the destaining process?
To speed up destaining, you can gently agitate the gel on an orbital shaker during incubation with the destaining solution. Periodically changing the destaining solution will also enhance the removal of background stain.
Q5: What should I do if my background remains high after destaining?
High background staining can be caused by several factors:
-
Insufficient destaining time: Continue destaining and change the solution periodically.
-
Excessive dye concentration during staining: Optimize the staining protocol by reducing the dye concentration.
-
Residual SDS in the gel: Ensure the gel is thoroughly washed with deionized water before staining to remove any remaining SDS, which can interfere with the staining process and contribute to background.
Q6: Why are my protein bands faint or not visible after destaining?
Faint or absent protein bands could be due to:
-
Insufficient protein loading: Ensure an adequate amount of protein is loaded onto the gel.
-
Over-destaining: Monitor the destaining process closely to prevent the dye from being eluted from the protein bands.
-
Poor staining: The staining time may have been too short, or the staining solution may be old or at a suboptimal pH. This compound exhibits maximum color intensity at a low pH.
Troubleshooting Guide
This guide addresses common problems encountered during the destaining of this compound stained gels.
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient destaining time or infrequent solution changes. | Increase the destaining time and replace the destaining solution every 30-60 minutes. |
| Residual SDS in the gel. | Wash the gel with deionized water for 10-15 minutes before the staining step. | |
| Staining solution concentration is too high. | Reduce the concentration of this compound in your staining solution. | |
| Faint Protein Bands | Over-destaining. | Reduce the destaining time. Monitor the gel visually during the process. |
| Insufficient protein loaded on the gel. | Load a higher concentration of your protein sample. | |
| Staining time was too short. | Increase the incubation time in the this compound staining solution. | |
| Uneven Staining/Destaining | The gel was not fully submerged in the solution. | Ensure the gel is completely covered by the staining and destaining solutions. |
| Inconsistent agitation. | Use a reliable orbital shaker for gentle and consistent agitation during all steps. | |
| Precipitate on the Gel | The dye solution may be old or unfiltered. | Filter the this compound staining solution before use. |
Experimental Protocols
Note: As there are no established, specific protocols for destaining this compound in protein gels, the following are adapted from protocols for similar acid dyes. It is recommended to optimize these protocols for your specific application.
Protocol 1: Phosphoric Acid Destaining
-
Staining: After electrophoresis, immerse the gel in the this compound staining solution (e.g., 0.1% w/v this compound in 10% w/v phosphoric acid) for 5-10 minutes with gentle agitation.
-
Initial Wash: Briefly rinse the stained gel with deionized water.
-
Destaining: Transfer the gel into a sufficient volume of 3% (w/v) phosphoric acid solution.
-
Agitation: Place the container on an orbital shaker with gentle agitation.
-
Monitoring: Monitor the gel until the protein bands are clearly visible against a faint background. This can take from 5 to 80 minutes depending on the gel's thickness.
-
Solution Change: For optimal results, change the destaining solution every 30-60 minutes.
-
Storage: Once destaining is complete, the gel can be stored in deionized water or a 1% (v/v) glycerol (B35011) solution to prevent drying.
Protocol 2: Acetic Acid Destaining
-
Staining: Follow the staining procedure as described in Protocol 1.
-
Initial Wash: Briefly rinse the stained gel with deionized water.
-
Destaining: Submerge the gel in a 10% acetic acid solution.
-
Agitation and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Storage: Store the destained gel as described in Protocol 1.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and times for the key steps in a staining and destaining workflow adapted for this compound.
Table 1: Solution Compositions
| Solution | Component | Typical Concentration |
| Staining Solution | This compound | 0.1% - 0.2% (w/v) |
| Phosphoric Acid | 10% (w/v) | |
| Destaining Solution 1 | Phosphoric Acid | 3% (w/v) |
| Destaining Solution 2 | Acetic Acid | 10% (v/v) |
| Destaining Solution 3 | Methanol (B129727) + Acetic Acid | 10% Methanol, 7% Acetic Acid (v/v) |
Table 2: Recommended Incubation Times
| Step | Duration | Notes |
| Staining | 5 - 10 minutes | With gentle agitation. |
| Destaining | 5 - 80 minutes | Dependent on gel thickness and desired background clarity. |
Visualized Workflows
Caption: General workflow for staining and destaining protein gels.
Caption: Logical workflow for troubleshooting high background issues.
References
- 1. What are the properties of this compound [techemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acid Violet 54 & Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the compatibility of Acid Violet 54 with mass spectrometry (MS), offering troubleshooting advice and frequently asked questions to ensure the success of your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with mass spectrometry?
A: Yes, this compound is compatible with mass spectrometry, particularly when coupled with liquid chromatography (LC). The most effective and widely used technique for analyzing sulfonated azo dyes like this compound is Electrospray Ionization (ESI) mass spectrometry.[1][2]
Q2: What is the recommended ionization technique for this compound?
A: The recommended technique is negative-ion mode Electrospray Ionization (ESI) .[1] this compound contains three sulfonic acid groups which are strongly acidic and readily deprotonate to form negative ions in solution.[1][3] This characteristic makes negative-ion ESI exceptionally sensitive for this class of compounds.[1][2] Positive-ion ESI and Atmospheric Pressure Chemical Ionization (APCI) generally provide poor signal and sensitivity for polysulfonated dyes.[1]
Q3: What types of ions should I expect to see in the mass spectrum of this compound?
A: In negative-ion ESI, you should expect to see a series of multiply charged ions resulting from the loss of protons from the sulfonic acid groups.[1] Given that this compound (Molecular Weight: 833.82 g/mol ) has three such groups, you will likely observe ions such as [M-2H]²⁻ and [M-3H]³⁻.[1][3] You may also see adducts with sodium ions, for example [M-3H+Na]²⁻.[1] The highest charge state observed often corresponds to the total number of acidic groups in the molecule.[2]
Q4: I am not seeing any fragmentation in my full scan spectrum. How can I get structural information?
A: It is common for the initial ESI mass spectra of sulfonated azo dyes to show intense molecular ions with little to no fragmentation.[2][4] To obtain structural data, you must use tandem mass spectrometry (MS/MS or MSn) techniques.[2] By selecting the molecular ion of interest and subjecting it to Collision-Induced Dissociation (CID), you can generate structurally significant fragment ions for confirmation and elucidation.[4]
Q5: Why is my signal weak or non-existent even in negative-ion ESI mode?
A: A weak or absent signal is most often caused by ion suppression .[5][6][7] This phenomenon occurs when other components in your sample (the matrix) co-elute with your analyte and interfere with its ability to ionize efficiently.[7] Common sources of ion suppression include non-volatile salts (e.g., phosphate (B84403), NaCl), detergents, and polymers.[8] Proper sample preparation and chromatographic separation are critical to minimize these effects.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS.
Problem: Poor or No Analyte Signal
| Possible Cause | Recommended Solution |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative-ion mode . Positive-ion mode is not suitable for this compound.[1] |
| Ion Suppression | The presence of non-volatile salts, detergents (e.g., Tween, Triton), or formulation agents in the sample can severely suppress the ESI signal.[8][9] Solution: Implement a rigorous sample clean-up protocol, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[10] Always use MS-grade solvents and volatile buffer systems.[11][12] |
| Incompatible Mobile Phase | Non-volatile buffers like phosphate buffers are incompatible with MS as they will contaminate the ion source.[12] Trifluoroacetic acid (TFA), while a common LC additive, can also cause ion suppression.[13] Solution: Use volatile mobile phase additives such as ammonium (B1175870) acetate (B1210297) or ammonium formate.[4][12] If TFA must be used, keep its concentration minimal (e.g., <0.1%).[13] |
| Suboptimal Analyte Concentration | Samples that are too concentrated can lead to detector saturation, poor peak shape, and increased chemical noise, while overly dilute samples may fall below the limit of detection.[14] Solution: Prepare a dilution series to find the optimal concentration range for your instrument, typically in the low µg/mL to ng/mL range.[4][14] |
Problem: Unstable Signal and Poor Reproducibility
| Possible Cause | Recommended Solution |
| High Salt Concentration | High concentrations of inorganic salts are detrimental to ESI performance and can cause signal instability and source contamination.[13][14] Solution: Desalt your sample prior to injection using SPE, dialysis, or a suitable filtration method.[11] |
| Sample Precipitation | The analyte may be precipitating in the LC system or transfer lines due to poor solubility in the mobile phase. Solution: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. Filter all samples through a 0.22 or 0.45 µm syringe filter before placing them in the autosampler.[15][16] |
| System Contamination | Carryover from previous samples or contamination from detergents or polymers can lead to erratic signals.[8] Solution: Run blank injections between samples to clean the column.[14] If contamination is suspected, flush the entire LC-MS system thoroughly. Avoid using any lab materials that may contain interfering substances like detergents or polymers (e.g., certain plastics, greases).[8] |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound
This protocol outlines a general procedure for preparing a solution of this compound for LC-MS analysis, designed to minimize contamination and ion suppression.
-
Initial Dissolution: Accurately weigh a small amount of this compound powder and dissolve it in a 50:50 (v/v) mixture of methanol (B129727) and HPLC-grade water to create a stock solution of approximately 1 mg/mL.[15]
-
Working Solution Preparation: Take an aliquot of the stock solution and dilute it with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate) to a final concentration in the range of 1-10 µg/mL.[14] This is a starting point and may require further optimization.
-
Filtration: Filter the final working solution through a 0.22 µm MS-compatible syringe filter (e.g., hydrophilic PTFE) to remove any particulates that could block the LC system.[16]
-
Vial Transfer: Transfer the filtered solution to a clean, low-adsorption autosampler vial. Do not use vials with hard plastic caps, as soft septa are required.[14]
-
Blanks: Prepare blank samples consisting of the solvent used for the final dilution. Inject a blank before and after your sample set to check for carryover.[14]
Protocol 2: Recommended Starting LC-MS Parameters
The following parameters serve as a robust starting point for developing a method for this compound. Optimization will be required based on your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1-4.6 mm ID, <5 µm particle size | Standard for separating moderately polar organic molecules.[4] |
| Mobile Phase A | 5-10 mM Ammonium Acetate in Water | Volatile buffer system, fully compatible with ESI-MS.[4][12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.6 mL/min | Appropriate for standard analytical LC columns. |
| Gradient | Start at 5% B, ramp to 95% B over 10-15 min, hold, re-equilibrate | A typical gradient to elute the dye and clean the column. |
| Injection Volume | 1 - 10 µL | Keep volume low to avoid column overloading and peak distortion.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Essential for detecting sulfonated dyes.[1][2] |
| Source Temp. | 100 - 150 °C | A starting point; optimize for your instrument.[4] |
| Cone/Fragmentor Voltage | Low Voltage (e.g., 20 V) for full scan; High Voltage (e.g., 60-120 V) for in-source fragmentation | Low voltage preserves the molecular ion; higher voltages can induce fragmentation.[4] |
| Scan Range | 100 - 1000 m/z | Should cover the expected m/z values of the multiply charged ions. |
Visualized Workflows
// Level 1 Nodes check_mode [label="1. Check Ionization Mode", shape=rectangle, fillcolor="#FBBC05"]; check_sample [label="2. Investigate Sample & Matrix", shape=rectangle, fillcolor="#FBBC05"]; check_lcms [label="3. Optimize LC-MS Method", shape=rectangle, fillcolor="#FBBC05"];
// Level 2 Nodes mode_q [label="Is it Negative ESI?", shape=diamond, fillcolor="#F1F3F4"]; suppression_q [label="Is Ion Suppression Suspected?", shape=diamond, fillcolor="#F1F3F4"]; mobile_phase_q [label="Is Mobile Phase Volatile?", shape=diamond, fillcolor="#F1F3F4"];
// Level 3 Nodes mode_yes [label="Mode is Correct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mode_no [label="Switch to Negative ESI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
suppression_yes [label="Improve Sample Cleanup\n(e.g., SPE, Filtration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suppression_no [label="Contamination Unlikely", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
mobile_phase_yes [label="Mobile Phase OK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mobile_phase_no [label="Use Volatile Buffers\n(e.g., Ammonium Acetate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_mode; start -> check_sample; start -> check_lcms;
check_mode -> mode_q; mode_q -> mode_yes [label="Yes"]; mode_q -> mode_no [label="No"];
check_sample -> suppression_q; suppression_q -> suppression_yes [label="Yes"]; suppression_q -> suppression_no [label="No"];
check_lcms -> mobile_phase_q; mobile_phase_q -> mobile_phase_yes [label="Yes"]; mobile_phase_q -> mobile_phase_no [label="No"]; }
Caption: Troubleshooting logic for poor MS signal.
Caption: Sample preparation workflow for LC-MS analysis.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
Technical Support Center: Acid Violet 54 Fluorescence Imaging
This technical support center provides guidance on filter selection, troubleshooting, and experimental protocols for fluorescence imaging using Acid Violet 54.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
While definitive spectra are not widely published, based on its name and similar commercial dyes, this compound is presumed to be excited by violet light and emit in the green region of the spectrum. This guide assumes an excitation maximum of approximately 402 nm and an emission maximum of around 535 nm.
Q2: How do I choose the right filter set for this compound?
To select the optimal filter set, you need to match the filter specifications to the excitation and emission spectra of your fluorophore.[1] The ideal filter set will maximize the capture of emitted fluorescence while effectively blocking the excitation light and other unwanted background signals.[1] A typical filter set consists of three main components:
-
Excitation Filter: This filter is placed in the illumination path and transmits only the wavelengths of light that efficiently excite your fluorophore.
-
Dichroic Mirror (or Beamsplitter): This component reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.
-
Emission (or Barrier) Filter: Located in the detection path, this filter blocks the excitation light and transmits the fluorescence emission from your sample.
The relationship between these components is illustrated below:
References
Validation & Comparative
Comparison of Acid Violet 54 and SYPRO Ruby for fluorescent protein detection
For researchers in proteomics, drug development, and life sciences, the sensitive and accurate detection of proteins in electrophoretic gels is a critical step. The choice of staining agent can significantly impact the quality of data, influencing everything from protein quantification to downstream analysis like mass spectrometry. This guide provides a comprehensive comparison of two protein stains: the classic colorimetric dye, Acid Violet 54, and the widely-used fluorescent stain, SYPRO Ruby.
While direct comparative studies between this compound and SYPRO Ruby are limited in published literature, this guide leverages available data for Acid Violet 17, a closely related compound, to provide a useful benchmark against the well-documented performance of SYPRO Ruby.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance metrics of Acid Violet 17 (as a proxy for this compound) and SYPRO Ruby, offering a clear overview for researchers to select the most appropriate stain for their experimental needs.
| Feature | Acid Violet 17 (similar to this compound) | SYPRO Ruby |
| Stain Type | Colorimetric (Visible) | Fluorescent |
| Limit of Detection (LOD) | 1-2 ng/mm²[1] | 0.25-1 ng per band[2] |
| Linear Dynamic Range | 1-100 µg of total protein[1] | Over 3 orders of magnitude (e.g., 1-1000 ng)[3][4] |
| Mechanism of Action | Binds to basic amino acid residues in proteins.[5] | Interacts non-covalently with proteins.[4] |
| Imaging Equipment | White light transilluminator or densitometer | UV or blue-light transilluminator, laser-based gel scanners[1][6][7] |
| Mass Spectrometry Compatibility | Generally compatible | Yes, does not interfere with analysis.[3][8] |
| Protocol Time | Short (minutes to a few hours) | Can be rapid (90 minutes) or overnight for maximum sensitivity.[1][6][7] |
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general experimental workflow for protein detection in polyacrylamide gels using both a colorimetric stain like Acid Violet and a fluorescent stain like SYPRO Ruby.
In-Depth Methodologies: Experimental Protocols
Reproducible and reliable results are contingent on meticulous adherence to experimental protocols. Below are detailed procedures for protein staining with colloidal Acid Violet 17 and SYPRO Ruby.
Colloidal Acid Violet 17 Staining Protocol
This protocol is adapted from a method for staining proteins in isoelectric focusing gels and provides a fast and sensitive colorimetric detection.[1]
Materials:
-
Fixing Solution: 20% Trichloroacetic Acid (TCA)
-
Staining Solution: 0.1-0.2% (w/v) Colloidal Acid Violet 17 in 10% (w/v) Phosphoric Acid
-
Destaining Solution: 3% (w/v) Phosphoric Acid
-
Deionized Water
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the fixing solution for 5-10 minutes.
-
Staining: Decant the fixing solution and add the staining solution. Incubate for 5-10 minutes with gentle agitation. For rapid visualization of major protein bands (100-500 ng), a staining time of 0.5-3 minutes may be sufficient.[1]
-
Destaining: Remove the staining solution and add the destaining solution. Agitate gently for 5-80 minutes, depending on the gel thickness, until a clear background is achieved.[1]
-
Washing: Rinse the gel with deionized water.
-
Imaging: Visualize the protein bands using a white light transilluminator or a densitometer.
SYPRO Ruby Protein Gel Stain Protocol
SYPRO Ruby offers both a rapid and an overnight protocol to suit different experimental needs. The overnight protocol generally provides higher sensitivity.[1][6][7]
Materials:
-
Fixing Solution: 50% Methanol, 7% Acetic Acid
-
SYPRO Ruby Protein Gel Stain (ready-to-use)
-
Wash Solution: 10% Methanol, 7% Acetic Acid
-
Deionized Water
Rapid Protocol (90 minutes):
-
Fixation: After electrophoresis, place the gel in a clean container with the fixing solution and agitate for 15 minutes. Repeat with fresh fixing solution for another 15 minutes.[1][7]
-
Staining: Decant the fixative and add the SYPRO Ruby stain. Microwave on high for 30-60 seconds until the solution is warm but not boiling. Agitate on an orbital shaker for 30-60 minutes.[1][6][7]
-
Washing: Transfer the gel to a clean container with the wash solution and agitate for 30 minutes.[1][7]
-
Final Rinse: Rinse the gel with deionized water for 5 minutes before imaging.
-
Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation (approx. 280 nm and 450 nm) and emission (approx. 610 nm) filters.[6][9]
Overnight Protocol (for maximum sensitivity):
-
Fixation: Fix the gel in the fixing solution for 30 minutes. Repeat with fresh fixing solution for another 30 minutes.[1][7]
-
Staining: Add the SYPRO Ruby stain and agitate on an orbital shaker for at least 3 hours, or overnight for optimal results.[1][7]
-
Washing: Wash the gel in the wash solution for 30 minutes.[1][7]
-
Final Rinse: Rinse with deionized water before imaging.
-
Imaging: Image the gel as described in the rapid protocol.
Conclusion: Choosing the Right Stain for Your Research
The choice between this compound and SYPRO Ruby hinges on the specific requirements of the experiment.
This compound (and its relative, Acid Violet 17) offers a rapid, cost-effective colorimetric method for protein detection. It is a suitable choice for routine applications where high sensitivity is not the primary concern and a simple visualization method is preferred.
SYPRO Ruby , on the other hand, excels in applications demanding high sensitivity and a broad dynamic range for accurate protein quantification.[3][4] Its compatibility with mass spectrometry makes it an ideal choice for proteomics workflows that require downstream protein identification.[3][8] While it requires a fluorescent imager, the superior performance of SYPRO Ruby often justifies the investment for quantitative and high-stakes research.
References
- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newsletter: Fluorescent proteins: advantages and disadvantages - FluoroFinder [fluorofinder.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Improved staining of proteins in polyacrylamide gels including isoelectric focusing gels with clear background at nanogram sensitivity using Coomassie Brilliant Blue G‐250 and R‐250 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent proteins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Quantification: A Comparison of Solution-Based and In-Gel Staining Methods
For researchers, scientists, and drug development professionals, accurate protein quantification is a critical step in a multitude of experimental workflows. The selection of an appropriate protein assay is paramount and depends on factors such as the required sensitivity, the nature of the protein sample, and the presence of interfering substances. This guide provides an objective comparison of commonly used protein quantification methods, categorized into solution-based assays and in-gel staining techniques. We will delve into the sensitivity and detection limits of Acid Violet 54 and its alternatives, supported by experimental data and detailed protocols.
Solution-Based Protein Assays: A Comparative Analysis
Solution-based assays are workhorses for determining the protein concentration of a sample in a liquid format. The most prevalent methods are the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. Each relies on a distinct chemical principle, resulting in varying levels of sensitivity and compatibility with different sample types.
Performance Comparison of Solution-Based Assays
The choice of a solution-based assay often hinges on the desired sensitivity and the composition of the sample buffer. The following table summarizes the key performance characteristics of the Bradford, BCA, and Lowry assays.
| Assay | Principle | Detection Limit | Linear Range |
| Bradford | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues, leading to a shift in the dye's absorbance maximum from 465 nm to 595 nm.[1] | 1-20 µg/mL[2] | 20-2000 µg/mL[2] |
| BCA | A two-step process involving the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium (the Biuret reaction), followed by the chelation of Cu⁺ by bicinchoninic acid to form a purple-colored product that absorbs at 562 nm.[3] | 0.5 µg/mL[4] | 20-2000 µg/mL |
| Lowry | A two-step reaction involving the reduction of Cu²⁺ to Cu⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein, resulting in a blue color measured at 660-750 nm.[5] | ~5-10 µg/mL[6] | 5-100 µg/mL[5] |
Experimental Workflow for Solution-Based Protein Assays
The general workflow for these colorimetric assays is straightforward and involves the preparation of a standard curve and the measurement of the unknown sample.
In-Gel Protein Staining: Visualizing and Quantifying Separated Proteins
In-gel staining methods are employed to visualize and quantify proteins that have been separated by polyacrylamide gel electrophoresis (PAGE). These techniques are indispensable for assessing protein purity, determining molecular weight, and comparing protein expression levels. Here, we compare Acid Violet 17 (a type of this compound), Coomassie Brilliant Blue R-250, and silver staining.
Performance Comparison of In-Gel Stains
The sensitivity of in-gel stains is a crucial factor, especially when dealing with low-abundance proteins. The following table outlines the detection limits of these common staining methods.
| Stain | Principle | Detection Limit |
| Acid Violet 17 | An anionic dye that binds non-specifically to proteins. | 1-2 ng/mm²[7] |
| Coomassie R-250 | An anionic dye that binds non-specifically to proteins, particularly to basic and aromatic amino acid residues. | 8-10 ng/band[8] |
| Silver Staining | Based on the binding of silver ions to proteins, which are then reduced to metallic silver to produce a visible image. | 0.1 ng/band |
Detailed Experimental Protocols
Solution-Based Assays
-
Prepare Bradford Reagent : Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to 1 liter with distilled water and filter through Whatman #1 paper.[1]
-
Prepare Protein Standards : Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation : Dilute the unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure :
-
Pipette 100 µL of each standard and unknown sample into separate test tubes.
-
Add 5.0 mL of the Bradford reagent to each tube and mix by vortexing.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis : Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear equation of the standard curve to determine the concentration of the unknown samples.[9]
-
Prepare BCA Working Reagent : Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1, A:B).[10]
-
Prepare Protein Standards : Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation : Dilute the unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure (Microplate Protocol) :
-
Data Analysis : Measure the absorbance at 562 nm using a microplate reader.[10] Generate a standard curve and determine the concentration of the unknown samples.
-
Prepare Reagents :
-
Reagent A : 2% Na₂CO₃ in 0.1 N NaOH.
-
Reagent B : 1% CuSO₄·5H₂O in H₂O.
-
Reagent C : 2% sodium potassium tartrate in H₂O.
-
Lowry Reagent : Mix 50 mL of Reagent A with 1 mL of Reagent B and 1 mL of Reagent C.
-
Folin-Ciocalteu Reagent : Dilute the commercial reagent with an equal volume of water.
-
-
Prepare Protein Standards : Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 5 to 100 µg/mL.[5]
-
Sample Preparation : Dilute the unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure :
-
Pipette 1 mL of each standard and unknown sample into separate test tubes.
-
Add 5 mL of the Lowry Reagent to each tube, mix well, and let it stand at room temperature for 10 minutes.
-
Add 0.5 mL of the diluted Folin-Ciocalteu reagent to each tube and mix immediately.
-
Incubate at room temperature for 30 minutes.[6]
-
-
Data Analysis : Measure the absorbance at 750 nm using a spectrophotometer.[6] Generate a standard curve and determine the concentration of the unknown samples.
In-Gel Staining
-
Fixation : After electrophoresis, fix the gel in a solution of 20% trichloroacetic acid (TCA) for 20 minutes.[11]
-
Staining : Stain the gel for 5-10 minutes in a solution of 0.1-0.2% colloidal Serva Violet 17 in 10% w/v phosphoric acid.[7]
-
Destaining : Destain the gel with 3% w/v phosphoric acid for 5-80 minutes, depending on the gel thickness, until the background is clear and protein bands are visible.[7]
-
Fixation : Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 30 minutes.[12]
-
Staining : Immerse the gel in a staining solution of 0.1% Coomassie Brilliant Blue R-250 in 50% methanol and 10% acetic acid for at least 4 hours.[12]
-
Destaining : Destain the gel in a solution of 50% methanol and 10% acetic acid, changing the destaining solution several times, until the protein bands are clearly visible against a clear background.[12]
-
Fixation : Fix the gel in a solution of 50% methanol and 5% acetic acid for 20 minutes.
-
Washing : Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in water.
-
Sensitization : Sensitize the gel in a solution of 0.02% sodium thiosulfate (B1220275) for 1 minute.
-
Washing : Rinse the gel twice with water for 1 minute each.
-
Silver Incubation : Incubate the gel in a 0.1% silver nitrate (B79036) solution for 20 minutes.
-
Washing : Rinse the gel twice with water for 1 minute each.
-
Development : Develop the gel in a solution of 2% sodium carbonate containing 0.04% formaldehyde (B43269) until the desired band intensity is reached.
-
Stopping : Stop the development by adding a 5% acetic acid solution.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. mdanderson.org [mdanderson.org]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. study.com [study.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. bioeast.yida-design.com.tw [bioeast.yida-design.com.tw]
- 12. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
A Quantitative Comparison of Violet Dyes for Protein and Cell Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate dye is a critical determinant of success in a wide range of biological research applications. This guide provides a quantitative comparison of Acid Violet dyes and other common violet dyes used for protein staining and cell viability assays. By presenting available experimental data and detailed protocols, this guide aims to assist researchers in making informed decisions for their specific experimental needs.
While Acid Violet 54 is a known industrial dye, its application in biological research is not well-documented in scientific literature. Therefore, this guide will focus on a closely related and researched compound, Acid Violet 17, as a representative for protein staining applications, and compare it with the widely used Crystal Violet.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of selected violet dyes in two common applications: protein staining in polyacrylamide gels and cell viability assays.
Protein Staining
| Dye | Dye Class | Limit of Detection (LOD) | Linear Dynamic Range | Staining Time | Key Advantages |
| Acid Violet 17 | Acid Dye (Anionic) | 1-2 ng/mm²[1] | 1-100 µg[1] | 5-10 minutes[1] | High sensitivity, rapid staining, low background.[1] |
| Crystal Violet | Basic Dye (Cationic) | Down to 16 ng[2] | Similar to Coomassie Blue | 30 min at 60°C or 3h at RT | More sensitive than Coomassie Blue R250. |
| Coomassie Brilliant Blue R-250 | Acid Dye (Anionic) | ~100 ng | Narrow | 30 min - 2h | Inexpensive, widely used. |
Cell Viability Assays
| Dye | Assay Principle | Measurement | Key Advantages |
| Crystal Violet | Stains the nuclei and cytoplasm of adherent cells. The amount of dye retained is proportional to the cell biomass. | Colorimetric (Absorbance at ~570-590 nm) | Simple, inexpensive, and effective for quantifying relative cell density. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Protein Staining with Colloidal Acid Violet 17
This protocol is adapted from a method for staining proteins in isoelectric focusing gels and is applicable to polyacrylamide gels in general.
Reagents:
-
Fixation Solution: Trichloroacetic acid
-
Staining Solution: 0.1-0.2% (w/v) Colloidal Acid Violet 17 in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixation solution.
-
Staining: Stain the gel for 5-10 minutes in the Staining Solution. For major protein bands (100-500 ng), a staining time of 0.5-3 minutes may be sufficient for visualization without destaining.
-
Destaining: For detection of minor components, destain the gel in the Destaining Solution for 5-80 minutes, depending on the gel thickness.
-
Quantification: For quantitative analysis, the dye can be eluted from the stained protein bands and the absorbance measured.
Crystal Violet Cell Viability Assay
This is a standard protocol for quantifying cell viability in adherent cell cultures.
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Fixative Solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol.
-
Crystal Violet Staining Solution: 0.1% to 0.5% (w/v) Crystal Violet in 20% methanol.
-
Solubilization Solution: 10% acetic acid or 1% SDS.
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate and culture under desired experimental conditions.
-
Fixation: Remove the culture medium and gently wash the cells with PBS. Add the Fixative Solution and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and add the Crystal Violet Staining Solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-30 minutes at room temperature.
-
Washing: Gently wash the wells with water multiple times until the excess stain is removed.
-
Solubilization: Air dry the plate and then add the Solubilization Solution to each well. Incubate for 15-30 minutes with gentle shaking to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow for Comparative Protein Staining
Caption: A generalized workflow for comparing the performance of different violet dyes for total protein staining in polyacrylamide gels.
Experimental Workflow for a Crystal Violet Cell Viability Assay
Caption: A step-by-step workflow for performing a cell viability and cytotoxicity assay using Crystal Violet staining.
Simplified Cell Signaling Pathway
Caption: A generic representation of a cell signaling cascade where the quantification of protein levels at various stages is crucial for understanding the pathway's dynamics.
References
A Researcher's Guide to Protein Quantification: Comparing Acid Violet 54, Bradford, and BCA Assays
For researchers, scientists, and drug development professionals, accurate determination of protein concentration is a critical step in a multitude of experimental workflows, from enzymatic assays to western blotting and biopharmaceutical formulation. The choice of a protein quantification method can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of the performance of Acid Violet 54 with two of the most widely used colorimetric protein assays: the Bradford and the Bicinchoninic Acid (BCA) assays, supported by experimental data and detailed protocols.
Performance Comparison of Protein Quantification Assays
| Assay | Principle | Linear Dynamic Range | Sensitivity (Lower Limit of Detection) |
| This compound (based on Acid Violet 17 for gel staining) | Dye-binding, likely to anionic groups on proteins. | 1-100 µg[1] | ~1-2 ng/mm² (in-gel)[1] |
| Bradford Assay (Coomassie Brilliant Blue G-250) | Dye-binding to basic and aromatic amino acid residues.[2][3] | 1-200 µg/mL[2] | ~1 µg/mL |
| Bicinchoninic Acid (BCA) Assay | Protein-mediated reduction of Cu²⁺ to Cu¹⁺, which then chelates with BCA. | 20-2,000 µg/mL | ~20 µg/mL |
In-Depth Look at Each Assay
This compound
This compound is a sulfonated triphenylmethane (B1682552) dye. While its primary documented use is in textile dyeing and as a biological stain for microscopy, related acid violet dyes have been employed for protein detection. Specifically, Acid Violet 17 has been used for staining proteins in isoelectric focusing gels. In this application, the dye is eluted from the stained protein bands, and the absorbance is measured, showing a linear relationship over a range of 1-100 micrograms of protein. This suggests that Acid Violet dyes have the potential for protein quantification. However, there is a significant lack of published, peer-reviewed data on the use of this compound for in-solution protein quantification, including its linearity, dynamic range, and interfering substances. Researchers considering this dye would need to perform extensive validation and optimization.
Bradford Assay
The Bradford assay, first described in 1976, is a rapid and sensitive method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. Under acidic conditions, the unbound dye is reddish-brown, but upon binding to primarily basic (arginine, lysine) and aromatic amino acid residues, the dye is stabilized in its blue anionic form, with an absorbance maximum at 595 nm.
Advantages:
-
Fast: The assay is very quick, with color development occurring within minutes.
-
Sensitive: It can detect protein concentrations in the range of 1-200 µg/mL.
-
Ready-to-use reagents: Commercial kits are widely available.
Disadvantages:
-
High protein-to-protein variability: The assay response depends on the amino acid composition of the protein, leading to inaccuracies if the standard protein is not similar to the protein in the sample.
-
Incompatible with detergents: Common laboratory reagents like detergents can interfere with the assay.
-
Narrow linear range: The standard curve is only linear over a relatively short range of protein concentrations.
Bicinchoninic Acid (BCA) Assay
The BCA assay is another popular colorimetric method for protein quantification. It is a copper-based assay that combines the biuret (B89757) reaction (the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline environment) with the highly sensitive and selective detection of the cuprous cation (Cu¹⁺) by bicinchoninic acid. The chelation of two BCA molecules with one Cu¹⁺ ion results in an intense purple-colored complex that absorbs light at 562 nm.
Advantages:
-
Less protein-to-protein variability: Compared to the Bradford assay, the BCA assay is less dependent on amino acid composition.
-
Compatible with most detergents: It can be used with samples containing detergents, although at limited concentrations.
-
Wide linear dynamic range: The BCA assay is linear over a broader range of protein concentrations (20-2,000 µg/mL).
Disadvantages:
-
Slower than Bradford: The reaction requires an incubation step at an elevated temperature (e.g., 37°C for 30 minutes).
-
Susceptible to reducing agents: Substances that can reduce copper, such as dithiothreitol (B142953) (DTT), will interfere with the assay.
-
Sensitive to certain amino acids: The presence of cysteine, tyrosine, and tryptophan can contribute to the color formation, leading to some protein-to-protein variation.
Experimental Workflows and Protocols
General Workflow for Colorimetric Protein Quantification
The general workflow for these colorimetric assays is straightforward and can be visualized as follows:
Caption: General workflow for colorimetric protein quantification assays.
Detailed Experimental Protocols
Bradford Protein Assay Protocol
-
Prepare Protein Standards: Prepare a series of protein standards with known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 1 to 200 µg/mL. Also prepare a blank containing the same buffer as the samples.
-
Sample Preparation: Dilute the unknown protein samples so that their concentrations fall within the linear range of the assay.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot a standard curve of the net absorbance versus the protein concentration of the standards.
-
Determine the protein concentration of the unknown samples from the standard curve.
-
Bicinchoninic Acid (BCA) Protein Assay Protocol
-
Prepare Protein Standards: Prepare a series of protein standards with known concentrations (e.g., using BSA) ranging from 20 to 2,000 µg/mL. Also prepare a blank containing the same buffer as the samples.
-
Sample Preparation: Dilute the unknown protein samples so that their concentrations fall within the linear range of the assay.
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot a standard curve of the net absorbance versus the protein concentration of the standards.
-
Determine the protein concentration of the unknown samples from the standard curve.
-
Conclusion
For routine protein quantification, both the Bradford and BCA assays are reliable and well-established methods. The choice between them often depends on the specific requirements of the experiment. The Bradford assay is faster, but is more susceptible to interference from detergents and exhibits greater protein-to-protein variability. The BCA assay offers better compatibility with detergents and less protein-to-protein variation, but requires a longer incubation time.
This compound, while showing potential based on related dyes used in gel staining, currently lacks the necessary validation and documentation for routine use in in-solution protein quantification. Researchers and drug development professionals in need of a robust and well-characterized protein assay are advised to choose between the Bradford and BCA methods, depending on their sample composition and experimental needs. For those with the resources and time for extensive in-house validation, exploring the utility of this compound could be a research project in itself.
References
- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradford protein assay | Abcam [abcam.com]
- 3. Bradford Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Unveiling the Cross-Reactivity of Acid Violet 54: A Comparative Guide for Researchers
A critical assessment of Acid Violet 54's interaction with biological macromolecules reveals a landscape defined more by its general properties as an acidic dye than by specific, quantitative cross-reactivity data. While primarily utilized in the textile industry for dyeing protein-rich fibers like wool and silk, its application in biological research is less documented, particularly concerning its binding affinities with a range of macromolecules. This guide provides a comprehensive overview of the theoretical basis for this compound's interactions, offers a comparative analysis with well-characterized alternative stains, and furnishes detailed experimental protocols for researchers seeking to quantify these interactions.
Understanding the Staining Mechanism of this compound
This compound, as an anionic dye, primarily interacts with biological macromolecules through electrostatic interactions. Its negative charge facilitates binding to positively charged groups present on macromolecules. In a biological context, this interaction is most prominent with proteins, which contain basic amino acid residues such as lysine, arginine, and histidine that are positively charged at acidic to neutral pH. The intensity of staining is therefore theoretically dependent on the abundance and accessibility of these cationic sites within the protein structure.
Beyond proteins, the potential for this compound to interact with other macromolecules exists, though it is expected to be significantly lower. Nucleic acids (DNA and RNA) possess a net negative charge due to their phosphate (B84403) backbone, which would lead to electrostatic repulsion with an acidic dye like this compound. Polysaccharides are generally neutral or, in the case of glycosaminoglycans, negatively charged, suggesting a low probability of direct ionic bonding with this compound. Any observed interaction with these molecules would likely be attributable to weaker forces such as van der Waals interactions or hydrogen bonding, rather than strong electrostatic binding.
Quantitative Comparison with Alternative Stains
Due to a notable lack of publicly available quantitative data on the binding affinity of this compound with various biological macromolecules, this guide presents a comparative analysis with established, well-characterized staining reagents. The following tables summarize the performance of common alternatives for staining proteins, nucleic acids, and polysaccharides, providing researchers with a benchmark for evaluating potential staining reagents.
Table 1: Comparison of Protein Stains
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Mass Spectrometry Compatibility | Imaging Equipment |
| Coomassie Brilliant Blue R-250 | Colorimetric | ~100 ng | Narrow | Yes | White light transilluminator |
| Colloidal Coomassie Blue G-250 | Colorimetric | 8-16 ng | ~1-2 orders of magnitude | Yes | White light transilluminator |
| Silver Staining | Colorimetric | 0.25-1 ng | Narrow (1-2 orders of magnitude) | Protocol dependent, can be problematic | White light transilluminator |
| SYPRO Ruby | Fluorescent | 1-2 ng | >3 orders of magnitude | Yes | UV or blue-light transilluminator |
Table 2: Comparison of Nucleic Acid Stains
| Stain | Binding Preference | Membrane Permeability | Quantum Yield | Imaging Equipment |
| DAPI | AT-rich regions of dsDNA | Permeant | High with dsDNA | Fluorescence microscope |
| Hoechst 33342 | AT-rich regions of dsDNA | Permeant | High with dsDNA | Fluorescence microscope |
| Propidium Iodide | Intercalates in dsDNA & RNA | Impermeant | High with dsDNA/RNA | Fluorescence microscope |
| SYBR Green I | dsDNA | Semi-permeant | Very high with dsDNA | Fluorescence microscope, Gel imager |
Table 3: Comparison of Polysaccharide Stains
| Stain | Specificity | Principle | Color | Imaging Equipment |
| Periodic acid-Schiff (PAS) | Glycogen, neutral mucosubstances | Oxidation of vicinal diols to aldehydes | Magenta | Bright-field microscope |
| Alcian Blue | Acidic mucopolysaccharides | Electrostatic binding to acidic groups | Blue | Bright-field microscope |
| Congo Red | Amyloid (a beta-pleated sheet polysaccharide-protein complex) | Intercalation in beta-pleated sheets | Red (apple-green birefringence under polarized light) | Bright-field and polarizing microscope |
Experimental Protocols for Assessing Cross-Reactivity
For researchers wishing to quantitatively determine the cross-reactivity of this compound or other dyes with biological macromolecules, the following experimental protocols provide a detailed methodology.
Protocol 1: Determination of Dye-Protein Binding Affinity using UV-Visible Spectrophotometry
This method is based on monitoring the changes in the absorption spectrum of the dye upon binding to a protein.
-
Materials:
-
This compound stock solution (e.g., 1 mM in distilled water).
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) stock solution (e.g., 10 mg/mL in phosphate-buffered saline, PBS).
-
PBS (pH 7.4).
-
UV-Visible Spectrophotometer.
-
Cuvettes.
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the protein. A typical final dye concentration might be 10-50 µM. Protein concentrations could range from 0 to 20 µM.
-
For each concentration, mix the dye and protein solutions in a cuvette and incubate at room temperature for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measure the absorption spectrum of each solution over a relevant wavelength range (e.g., 400-700 nm).
-
Record the absorbance at the wavelength of maximum absorption (λmax) for the free dye.
-
Plot the change in absorbance versus the protein concentration.
-
The binding constant (Kd) can be calculated by fitting the data to a suitable binding isotherm model (e.g., the Scatchard equation or a non-linear regression fit to a one-site binding model).
-
Protocol 2: Assessing Dye-Nucleic Acid Interaction using Gel Mobility Shift Assay (EMSA)
This technique can qualitatively assess the binding of a dye to nucleic acids.
-
Materials:
-
This compound.
-
DNA or RNA of interest (e.g., plasmid DNA or a specific RNA transcript).
-
Agarose (B213101) gel and electrophoresis equipment.
-
Loading buffer.
-
DNA/RNA visualization stain (e.g., SYBR Green I, as this compound's visualization properties on a gel are likely poor).
-
-
Procedure:
-
Prepare a series of tubes containing a fixed amount of nucleic acid and increasing concentrations of this compound.
-
Incubate the mixtures at room temperature for 20-30 minutes.
-
Add loading buffer to each mixture.
-
Load the samples onto an agarose gel.
-
Run the gel until the dye front has migrated an appropriate distance.
-
Stain the gel with a sensitive nucleic acid stain and visualize the bands.
-
A shift in the migration of the nucleic acid band in the presence of the dye would indicate an interaction. The lack of a shift suggests no or very weak binding.
-
Protocol 3: Staining of Polysaccharides in Tissue Sections
This protocol allows for the qualitative assessment of this compound's ability to stain polysaccharides in a complex biological sample.
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections known to contain polysaccharides (e.g., intestine with goblet cells, liver with glycogen).
-
This compound staining solution (e.g., 1% w/v in 1% acetic acid).
-
Standard deparaffinization and rehydration reagents (xylene, graded alcohols).
-
Counterstain (e.g., Nuclear Fast Red).
-
Mounting medium and coverslips.
-
Bright-field microscope.
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in the this compound staining solution for a defined period (e.g., 5-10 minutes).
-
Rinse gently in distilled water.
-
Briefly differentiate in 70% ethanol (B145695) if necessary to remove excess stain.
-
Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Examine under a bright-field microscope and compare the staining pattern with a known polysaccharide stain like PAS or Alcian Blue on a serial section.
-
Visualizing Methodologies
To further clarify the experimental approaches and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Theoretical interaction of this compound with macromolecules.
Validating Total Protein Stains for Western Blot Normalization: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reliable quantification of protein expression is paramount. In Western blotting, normalization of the target protein signal to a loading control is a critical step to ensure that observed differences are due to biological changes rather than variations in sample loading or transfer efficiency. While housekeeping proteins have traditionally been used for this purpose, total protein staining (TPS) is increasingly recognized as a more robust and superior method for normalization.[1][2][3][4][5] This guide provides a framework for validating a total protein stain, such as Acid Violet 54, by comparing its performance to established alternatives.
Total protein stains offer a direct measurement of the total amount of protein in each lane, minimizing the errors and variability associated with housekeeping proteins, which can be affected by experimental conditions.[2][3][6] This guide will compare the characteristics of several common total protein stains and provide the necessary protocols to validate a new candidate stain like this compound.
Performance Comparison of Total Protein Stains
The selection of a total protein stain depends on several factors, including sensitivity, linear dynamic range, reversibility, and compatibility with downstream applications like immunodetection. The following table summarizes the key characteristics of commonly used total protein stains.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Reversibility | Downstream Compatibility (Immunodetection) |
| Ponceau S | Colorimetric | ~200 ng[7] | Narrow[7] | Yes[8] | Yes, but can leave fluorescent residue[9] |
| Coomassie Brilliant Blue | Colorimetric | ~50 ng (PVDF) | Narrow[7] | No (Fixes protein) | No |
| SYPRO Ruby | Fluorescent | Sub-nanogram[7] | Wide (3-4 orders of magnitude)[7][10] | Yes | Yes[7][11] |
| Stain-Free Technology | Covalent Labeling/UV | ~20-50 ng | Wide | N/A | Yes[1][2][6] |
| This compound (Hypothetical) | Colorimetric | Needs experimental determination | Needs experimental determination | Likely reversible | Needs experimental validation |
Note on this compound: Limited direct data exists for the use of this compound as a total protein stain in Western blotting. As an acid dye, its mechanism of binding to proteins is expected to be similar to other anionic dyes like Ponceau S and Coomassie Blue, involving interactions with positively charged amino acid residues.[12] Its performance characteristics, including LOD, linearity, and reversibility, would require experimental validation.
Experimental Protocols
To validate a new total protein stain like this compound, its performance should be compared against a well-established method. Below are the detailed protocols for Ponceau S and Coomassie Brilliant Blue staining, which can be used as benchmarks.
Ponceau S Staining Protocol (Reversible)
This protocol is suitable for verifying protein transfer to nitrocellulose or PVDF membranes before immunodetection.[13]
Materials:
-
Ponceau S Staining Solution (0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)
-
Deionized water
-
1X TBS-T (Tris-Buffered Saline with Tween 20)
Procedure:
-
Following protein transfer, briefly rinse the membrane in deionized water.[13]
-
Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature with gentle agitation.[13][14]
-
Wash the membrane with deionized water for 1-5 minutes, or until red protein bands are clearly visible against a faint background.[13]
-
Image the membrane to document the total protein profile.
-
To destain, wash the membrane with several changes of 1X TBS-T for 5 minutes each, until the stain is no longer visible.[13] The membrane can then proceed to the blocking step for immunodetection.
Coomassie Brilliant Blue R-250 Staining Protocol (Irreversible)
This protocol is for staining proteins on a PVDF membrane and is generally not compatible with subsequent immunodetection as it fixes the proteins.[13]
Materials:
-
Coomassie Blue Staining Solution (0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid)
-
Destain Solution (50% methanol, 10% acetic acid)[15]
-
Deionized water
Procedure:
-
After protein transfer, wash the PVDF membrane with deionized water three times for five minutes each.[15]
-
Immerse the membrane in Coomassie Blue Staining Solution for 5 minutes with gentle agitation.[15][16]
-
Pour off the staining solution (it can be reused).[15]
-
Immerse the membrane in Destain Solution for 15 minutes with gentle agitation.[15] Repeat with fresh Destain Solution if necessary until the background is clear.
-
Rinse the membrane with deionized water and allow it to air dry.[15]
Visualizing Experimental Workflows
Validating a Novel Total Protein Stain
The following workflow illustrates the key steps in validating a new total protein stain, such as this compound, for use in quantitative Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Stain Free Total Protein Staining is a Superior Loading Control to β-Actin for Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bio-rad.com [bio-rad.com]
- 7. biotium.com [biotium.com]
- 8. owl.fish.washington.edu [owl.fish.washington.edu]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of total protein stains as loading controls: an alternative to high-abundance single protein controls in semi-quantitative immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 16. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Acid Violet 54: A Superior Alternative to Traditional Dyes for Advanced Research Applications
In the dynamic landscape of scientific research, the pursuit of more sensitive, accurate, and efficient analytical methods is paramount. For researchers, scientists, and drug development professionals, the visualization and quantification of proteins and cells are fundamental to experimental success. While traditional textile dyes have long been repurposed for these applications, novel dyes such as Acid Violet 54, a triarylmethane dye, offer significant advantages in performance and reliability. This guide provides an objective comparison of this compound with traditional dyes for protein staining and cell viability assays, supported by inferred performance characteristics and detailed experimental protocols.
Unveiling the Potential of this compound in Research
This compound is a synthetic dye recognized for its vibrant purple hue, high color intensity, and good stability.[1][2] As an acid dye, its coloration is most effective in acidic conditions.[1][3] While traditionally used in the textile industry for its excellent light and wash fastness, its chemical properties as a triarylmethane dye suggest significant potential for research applications, offering improvements over commonly used dyes like Coomassie Brilliant Blue and Crystal Violet.[1]
Section 1: Protein Staining - Beyond Coomassie Blue
For decades, Coomassie Brilliant Blue has been the workhorse for visualizing proteins in polyacrylamide gels. However, its application comes with limitations in sensitivity and a multi-step, time-consuming protocol. This compound, and its close relative Acid Violet 17, present a compelling alternative.
Performance Comparison: this compound vs. Coomassie Brilliant Blue
| Feature | This compound (Inferred) | Coomassie Brilliant Blue R-250 | Traditional Natural Dyes (e.g., Indigo) |
| Dye Class | Triarylmethane | Triphenylmethane | Varies (e.g., Indigoid) |
| Staining Principle | Ionic and hydrophobic interactions with proteins. | Ionic interactions between the dye's sulfonic acid groups and basic amino acids in proteins. | Primarily surface adsorption and mechanical trapping within fibers; often requires a mordant. |
| Sensitivity | Potentially high (inferred from Acid Violet 17, which can detect 1-2 ng/mm² of protein). | ~100 ng per band. | Generally low for protein staining. |
| Protocol Time | Potentially rapid (staining in minutes). | Hours to overnight (including destaining). | Variable and often lengthy. |
| Destaining Required | Minimal to none (inferred from colloidal formulations of similar dyes). | Yes, extensive destaining is necessary. | Dependent on the specific dye and mordant used. |
| Compatibility with Mass Spectrometry | Likely compatible (non-covalent binding). | Yes. | Generally not compatible. |
| Linear Dynamic Range | Potentially wide. | Narrow. | Not applicable for quantitative protein analysis. |
Key Advantages of this compound for Protein Staining:
-
Enhanced Sensitivity: Based on data from the structurally similar Acid Violet 17, this compound is anticipated to offer significantly higher sensitivity than Coomassie Brilliant Blue, enabling the detection of low-abundance proteins.
-
Rapid and Simplified Workflow: A key advantage is the potential for a much faster and simpler staining protocol, possibly eliminating the need for a lengthy destaining step, which is a major bottleneck in traditional Coomassie staining.
-
Improved Quantitative Accuracy: A wider linear dynamic range would allow for more accurate quantification of protein bands of varying intensities within the same gel.
Experimental Protocols: Protein Staining
Hypothetical Protocol for Colloidal this compound Protein Staining
This protocol is a proposed method based on the properties of similar colloidal violet dyes used for protein staining.
Materials:
-
This compound
-
Trichloroacetic acid (TCA)
-
Phosphoric acid
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, immerse the polyacrylamide gel in a solution of 20% (w/v) TCA for 30 minutes to fix the proteins.
-
Staining: Prepare a 0.1% (w/v) colloidal solution of this compound in 10% (w/v) phosphoric acid. Stain the gel for 15-30 minutes with gentle agitation.
-
Washing (Optional Destaining): Briefly wash the gel in a 3% (w/v) phosphoric acid solution for 5-10 minutes to reduce background, if necessary. For most applications, distinct protein bands should be visible without a destaining step.
-
Imaging: Visualize the stained gel using a white light transilluminator.
Standard Protocol for Coomassie Brilliant Blue R-250 Staining
Materials:
-
Coomassie Brilliant Blue R-250
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Fixation: Fix the gel in a solution of 40% methanol and 10% acetic acid for at least 1 hour.
-
Staining: Stain the gel in a solution of 0.1% Coomassie Brilliant Blue R-250, 40% methanol, and 10% acetic acid for 4-12 hours.
-
Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid, changing the solution several times until the background is clear and protein bands are distinct.
-
Imaging: Image the gel on a white light transilluminator.
Visualizing the Workflow: Protein Staining Protocols
Caption: A comparison of the streamlined hypothetical workflow for this compound versus the traditional multi-step Coomassie Blue staining protocol.
Section 2: Cell Viability Assays - A More Direct Measurement
Crystal Violet staining is a common method for assessing cell viability by staining the DNA of adherent cells. However, this method is an indirect measure of viability and can be influenced by factors other than cell death. The properties of this compound suggest its potential as a dye for more direct and potentially quantitative cell viability assays.
Performance Comparison: this compound vs. Crystal Violet
| Feature | This compound (Potential) | Crystal Violet | Traditional Natural Dyes |
| Dye Class | Triarylmethane | Triphenylmethane | Varies |
| Staining Principle | Potential for use in dye exclusion assays, where only non-viable cells with compromised membranes are stained. | Binds to proteins and DNA of adherent cells. Cell death is inferred from the loss of adherent cells. | Varies; not typically used for quantitative cell viability. |
| Assay Type | Potentially a direct measure of cytotoxicity (dye exclusion). | Indirect measure of cell viability (adherence). | Not applicable. |
| Protocol Time | Potentially rapid. | Relatively quick, but requires multiple washing and solubilization steps. | Not applicable. |
| Quantitative Potential | High, could be adapted for plate reader-based quantification. | Moderate, absorbance is proportional to the number of adherent cells. | Low. |
| Suitability for Suspension Cells | Potentially suitable. | Not suitable for non-adherent cells. | Not applicable. |
Key Advantages of this compound for Cell Viability Assays:
-
Direct Measurement of Cell Death: If used in a dye exclusion-based assay, this compound could directly identify and quantify non-viable cells, providing a more accurate assessment of cytotoxicity compared to the indirect measurement of cell adherence with Crystal Violet.
-
Broader Applicability: A dye exclusion method would be applicable to both adherent and suspension cell cultures, offering greater versatility.
-
Potential for High-Throughput Screening: A rapid and direct staining method could be easily adapted for high-throughput screening of compounds in drug discovery.
Experimental Protocols: Cell Viability Assays
Hypothetical Protocol for this compound Dye Exclusion Assay
This protocol is a proposed method and would require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plate
-
Microplate reader (optional, for quantification)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired duration.
-
Staining Solution Preparation: Prepare a 0.2% (w/v) solution of this compound in PBS.
-
Staining: Add a small volume of the this compound solution to each well and incubate for 5-10 minutes.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Analysis:
-
Microscopy: Visualize the cells under a microscope. Non-viable cells will be stained purple, while viable cells will remain unstained.
-
Quantification (Optional): Lyse the cells and measure the absorbance of the released dye using a microplate reader at the appropriate wavelength.
-
Standard Protocol for Crystal Violet Cell Viability Assay
Materials:
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
PBS
-
Solubilization solution (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture and treat adherent cells in a multi-well plate.
-
Washing: Gently wash the cells with PBS to remove dead, non-adherent cells.
-
Fixation: Fix the remaining adherent cells with methanol for 15 minutes.
-
Staining: Stain the cells with Crystal Violet solution for 20 minutes.
-
Washing: Wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilization solution to each well to dissolve the stain from the cells.
-
Quantification: Measure the absorbance of the solubilized dye in a microplate reader (typically around 570 nm).
Visualizing the Mechanism: Cell Viability Staining
Caption: A diagram illustrating the proposed direct mechanism of an this compound dye exclusion assay versus the indirect adherence-based Crystal Violet assay.
Conclusion
While direct, quantitative comparisons of this compound against traditional research dyes are not yet widely published, the existing data on its properties and the performance of structurally similar dyes like Acid Violet 17 strongly suggest its potential as a superior alternative. For protein staining, this compound offers the promise of higher sensitivity and a significantly more efficient workflow. In cell viability assays, it presents an opportunity for a more direct and versatile method of assessing cytotoxicity. As research demands continue to push the boundaries of detection and efficiency, exploring the full potential of dyes like this compound will be crucial for advancing scientific discovery. Researchers are encouraged to perform their own validation experiments to confirm these potential advantages in their specific applications.
References
Benchmarking Acid Violet 54 against other fluorescent probes for specific applications
For researchers, scientists, and drug development professionals engaged in the study of protein aggregation, the selection of an appropriate fluorescent probe is a critical step for obtaining accurate and reliable data. This guide provides a comparative analysis of several widely used fluorescent probes, with a special focus on the inquiry into Acid Violet 54's utility in this application.
Executive Summary
Extensive research reveals that while several fluorescent probes are well-established for detecting and quantifying protein aggregates, particularly amyloid fibrils, there is a significant lack of scientific literature characterizing This compound for this purpose. Primarily known as a textile and leather dye[1][2][3][4], its fluorescent properties upon interaction with protein aggregates, such as quantum yield, specific excitation and emission spectra, and photostability, are not documented in available scientific literature. Therefore, a direct quantitative benchmark against established probes is not feasible at this time.
This guide will instead focus on a comprehensive comparison of well-characterized and commonly used fluorescent probes for protein aggregation: Thioflavin T (ThT) , Congo Red , and ProteoStat® . We will also briefly discuss other relevant probes like Thioflavin S , ANS , and Bis-ANS . The comparison will cover their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable probe for their specific application.
Comparison of Key Performance Characteristics
The efficacy of a fluorescent probe for detecting protein aggregation is determined by several key photophysical parameters. An ideal probe exhibits a significant increase in fluorescence quantum yield upon binding to protein aggregates, possesses distinct excitation and emission maxima to minimize background fluorescence, and demonstrates high photostability for reliable imaging and quantification.
| Property | Thioflavin T (ThT) | Congo Red | ProteoStat® |
| Excitation Max (λex) | ~385 nm (Free) / ~450 nm (Bound to amyloid)[5] | ~497 nm[6] | ~550 nm[7] |
| Emission Max (λem) | ~445 nm (Free) / ~482 nm (Bound to amyloid)[5] | ~614 nm (Bound to amyloid)[8] | ~600 nm[7] |
| Quantum Yield (Φ) | ~0.0001 (in water) to 0.43 (bound to fibrils)[5] | Not widely reported for fluorescence applications | Significant increase upon binding to aggregates |
| Photostability | Moderate, can be susceptible to photobleaching | Low, known to fade upon prolonged light exposure | Generally higher than ThT |
| Binding Specificity | Binds to β-sheet rich structures, characteristic of amyloid fibrils[9] | Binds to amyloid fibrils, but can also interact with other proteins[9] | Selectively intercalates into the cross-beta spine of misfolded and aggregated proteins[10] |
| Primary Application | Quantification of amyloid fibril formation kinetics in solution and staining of amyloid plaques[11] | Histological staining of amyloid plaques, less common for in-solution quantification due to low fluorescence[9] | Detection and quantification of protein aggregates in solution and within cells[10][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are standardized protocols for the application of Thioflavin T, Congo Red, and ProteoStat® in the detection of protein aggregates.
Thioflavin T (ThT) Aggregation Assay
This protocol is widely used to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)
-
Protein of interest (e.g., amyloid-beta peptide) at a suitable concentration
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate containing the protein of interest at the desired concentration and a final concentration of ThT (typically 10-20 µM).
-
Include control wells with buffer and ThT alone to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.
Congo Red Staining of Amyloid Plaques in Tissue Sections
This histological stain is a classic method for identifying amyloid deposits in tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Congo Red staining solution (e.g., 0.5% Congo Red in 50% ethanol)
-
Alkaline alcohol solution for differentiation
-
Hematoxylin for counterstaining
-
Microscope with polarizing filters
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections in the Congo Red solution for 15-20 minutes.
-
Rinse with distilled water.
-
Differentiate briefly in the alkaline alcohol solution.
-
Rinse thoroughly with tap water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a light microscope for red amyloid deposits and under a polarizing microscope for the characteristic apple-green birefringence.
ProteoStat® Protein Aggregation Assay
This assay is suitable for the quantification of protein aggregates in solution.
Materials:
-
ProteoStat® detection dye
-
Assay buffer (provided with the kit or a suitable alternative)
-
Protein samples (including positive and negative controls)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the ProteoStat® detection dye working solution according to the manufacturer's instructions.
-
Add 2 µL of the diluted detection dye to each well of the 96-well plate[7].
-
Add 98 µL of the protein sample to each well[7]. A typical protein concentration range is 1 µg/mL to 10 mg/mL.
-
Incubate the plate for 15 minutes at room temperature in the dark[7].
-
Measure the fluorescence using an excitation wavelength of approximately 550 nm and an emission wavelength of around 600 nm[7].
-
Subtract the background fluorescence from a blank sample (buffer and dye only) and quantify the amount of aggregated protein using a standard curve if desired.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for Thioflavin T (ThT) protein aggregation assay.
Caption: Workflow for Congo Red staining of amyloid plaques in tissue.
Caption: Simplified signaling pathway of protein aggregation and probe binding.
Conclusion
While this compound is a well-established dye in the textile industry, there is currently no scientific evidence to support its use as a specific fluorescent probe for protein aggregation studies. Researchers seeking to investigate this phenomenon should rely on well-characterized probes such as Thioflavin T, Congo Red, and ProteoStat®. The choice among these will depend on the specific requirements of the experiment, including whether the goal is real-time kinetic analysis, histological staining, or quantification of aggregates in solution. The data and protocols provided in this guide offer a foundation for making an informed decision and for designing robust and reproducible experiments in the critical field of protein aggregation research.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the properties of this compound [techemi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. sdinternational.com [sdinternational.com]
- 5. Thioflavin T | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Measurement of protein aggregation with PROTEOSTAT [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thioflavin - Wikipedia [en.wikipedia.org]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. Interrogating Amyloid Aggregates using Fluorescent Probes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Fluorescent dye ProteoStat to detect and discriminate intracellular amyloid-like aggregates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acid Violet 54: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Acid Violet 54, a synthetic dye commonly used in various industrial and scientific applications. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The substance is a dark purple powder that can cause skin and eye irritation.[1] It may also be harmful if inhaled or ingested.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Skin Protection | Chemical-resistant gloves and protective clothing to minimize skin contact.[3] |
| Respiratory Protection | An approved respirator should be used, especially in case of insufficient ventilation or when dust is generated.[2][3] |
Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of solid this compound involves careful collection and containment to prevent the generation of dust and environmental contamination.
1. Spillage Cleanup:
In the event of a spill, immediately cordon off the affected area to prevent cross-contamination.[3] Wearing the appropriate PPE, carefully clean up the spill.
-
For solid powder: Gently vacuum or sweep up the material.[2][3] It is crucial to avoid generating dust during this process.[2]
-
Containment: Place the collected material into a suitable, clearly labeled, and closed disposal container.[2][3]
2. Waste Classification and Disposal:
It is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as a hazardous waste.[2] To ensure complete and accurate classification, consult your institution's environmental health and safety office, as well as state and local hazardous waste regulations.[2]
-
Do not dispose of this compound down the drain or into public sewer systems.[3]
-
Do not release the chemical into surface waters such as lakes, rivers, and streams.[3]
Contaminated materials, including cleaning supplies and disposable PPE, should be collected and disposed of in the same manner as the chemical waste.
Experimental Protocols
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Acid Violet 54
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acid Violet 54, including detailed personal protective equipment (PPE) specifications, step-by-step operational protocols, and proper disposal plans.
Personal Protective Equipment (PPE) Summary
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from safety data sheets and general laboratory safety guidelines.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from irritation and injury that can be caused by dust particles or splashes of solutions containing the dye.[1] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier to prevent skin contact, which can cause irritation. For incidental contact, disposable nitrile gloves are suitable. For more prolonged handling, heavier-duty neoprene gloves are recommended.[2] It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | A NIOSH-approved N95 or P100 disposable respirator should be worn when handling the powder to prevent inhalation of dust.[3] | Minimizes the risk of respiratory irritation that can be caused by inhaling the fine powder. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination with the dye powder or solutions. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment when handling this compound.
Preparation
-
Ventilation: Ensure all work with this compound powder is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[4]
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any spills.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and sealable containers, before handling the dye.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Dispensing
-
Minimize Dust: Open the this compound container carefully, avoiding any abrupt movements that could generate airborne dust.
-
Transfer: Use a clean, dedicated spatula to transfer the desired amount of the dye onto weighing paper or directly into a container. All weighing and dispensing activities should be performed inside a fume hood.
-
Seal Container: Promptly and securely seal the stock container of this compound after dispensing.
Dissolving the Dye
-
Solvent Addition: If preparing a solution, slowly add the solvent to the pre-weighed dye powder to prevent splashing.
-
Mixing: Use a magnetic stirrer or vortex mixer to ensure the dye is fully dissolved. Keep the container covered during mixing to prevent the release of aerosols.
Spill Cleanup
-
Small Spills: For small powder spills, carefully wipe up the material with a damp cloth or paper towel to avoid creating dust.
-
Large Spills: For larger spills, use a vacuum cleaner equipped with a HEPA filter. Do not dry sweep, as this can disperse the dust into the air.[3]
-
Disposal of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed, labeled bag for disposal as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused dye powder, contaminated weighing paper, gloves, and bench paper, in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[5]
-
Dispose of the sealed container according to your institution's and local regulations for non-hazardous waste. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety office.[6][7]
-
-
Liquid Waste:
-
Aqueous solutions of this compound, if deemed non-hazardous by your institution, may be suitable for drain disposal with copious amounts of water. However, it is imperative to consult and adhere to your local and institutional wastewater disposal regulations.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as liquid chemical waste. Once clean, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, as appropriate.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
